3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Description
BenchChem offers high-quality 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-6-(piperidin-4-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTIUSKRHPMCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Executive Summary
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (CAS: 1420845-30-2 for HCl salt) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a "linker-scaffold" hybrid, combining an electron-deficient pyridazine core with a solubilizing, flexible piperidine tail.
This guide details its structural utility, synthetic pathways, and application in fragment-based drug discovery (FBDD), specifically for targeting kinases and GPCRs where the piperidine moiety often engages solvent-exposed residues.
Chemical Structure & Physicochemical Profile[1][2][3][4]
Structural Anatomy
The molecule consists of three distinct pharmacophoric units:
-
The Core (Pyridazine): An electron-deficient 1,2-diazine ring. The nitrogen atoms at positions 1 and 2 create a high dipole moment and reduce the aromaticity compared to pyridine, making C3 and C6 highly susceptible to nucleophilic attack.
-
The Warhead/Handle (C3-Chloro): A reactive electrophile positioned for further diversification via SNAr or transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
The Solubilizing Tail (C6-Piperidin-4-ylmethoxy): A piperidine ring linked via a hydroxymethyl spacer. The methylene (-CH2-) spacer provides rotational freedom distinct from direct heteroatom attachment, allowing the piperidine amine to adopt specific conformations in protein binding pockets.
Physicochemical Properties (Calculated & Observed)
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₁₄ClN₃O | Base structure |
| Molecular Weight | 227.69 g/mol | Fragment-like (Rule of 3 compliant) |
| Appearance | White to off-white solid | Typical for pyridazine salts |
| pKa (Pyridazine) | ~2.3 (conjugate acid) | Weakly basic core; protonates only in strong acid.[1][2][3] |
| pKa (Piperidine) | ~10.8 - 11.0 | Highly basic; exists as cation at physiological pH. |
| logP (Predicted) | ~1.2 | Moderate lipophilicity; good balance for oral bioavailability. |
| Solubility | High in DMSO, MeOH; Moderate in Water (pH dependent) | Piperidine amine enhances aqueous solubility. |
Synthetic Methodology
The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine relies on controlling the reactivity of the symmetrical precursor, 3,6-dichloropyridazine. The challenge is monofunctionalization —preventing the displacement of both chlorine atoms.
Primary Route: Nucleophilic Aromatic Substitution (SNAr)
This is the industry-standard approach due to its scalability and reliability.
Protocol Overview:
-
Protection: The piperidine nitrogen is protected (e.g., Boc) to prevent self-polymerization or competing N-arylation.
-
Activation: The alcohol is deprotonated to form a potent alkoxide nucleophile.
-
Substitution: The alkoxide attacks the pyridazine core.
-
Deprotection: Removal of the Boc group.
Caption: Step-wise synthesis via SNAr mechanism ensuring mono-substitution.
Detailed Experimental Protocol (SNAr)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Coupling
-
Reagents: Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF (10 mL/g). Cool to 0°C.
-
Addition: Dropwise add N-Boc-4-hydroxymethylpiperidine (1.0 eq) dissolved in THF. Stir for 30 min at 0°C to generate the alkoxide.
-
Reaction: Add 3,6-dichloropyridazine (1.2 eq) in one portion. The excess electrophile helps favor mono-substitution.
-
Conditions: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water. Extract with EtOAc.[4][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.
Step 2: Deprotection
-
Reaction: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq).
-
Conditions: Stir at RT for 2 hours. A white precipitate (the HCl salt) typically forms.
-
Isolation: Filter the solid, wash with Et₂O, and dry under vacuum.
-
Yield: Typically 85-95% for this step.[6]
-
Reactivity & Applications in Drug Design
This molecule is defined by its orthogonal reactivity . The chlorine atom and the piperidine nitrogen can be functionalized independently, allowing for rapid library generation.
The "Hub" Strategy
-
Path A (C3-Chlorine): Reacts with aryl boronic acids (Suzuki) or amines (Buchwald/SNAr) to build the drug's "core" affinity.
-
Path B (Piperidine Nitrogen): Reacts with acid chlorides, sulfonyl chlorides, or aldehydes (reductive amination) to tune solubility and pharmacokinetic (PK) properties.
Caption: Orthogonal reactivity map showing divergent synthesis pathways.
Therapeutic Areas
-
Kinase Inhibitors: The pyridazine nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., HPK1, CDK). The piperidine tail extends into the solvent front, improving solubility.
-
Wnt Pathway Modulators: Pyridazine derivatives have been patented as inhibitors of the Wnt signaling pathway, often utilizing the piperidine linker to engage surface residues.
-
Agrochemicals: 3,6-disubstituted pyridazines are explored as herbicides, where the ether linkage provides hydrolytic stability compared to esters.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
The free base may be hygroscopic; store under inert gas if possible.
-
The HCl salt is stable but corrosive to mucous membranes if inhaled.
-
Avoid contact with strong oxidizing agents.
-
-
Storage: Keep at 2–8°C (Refrigerated) for long-term stability.
References
-
Synthesis of 3,6-Dichloropyridazine Precursor
-
Pyridazine Scaffolds in Medicinal Chemistry
-
Radical Functionalization of Pyridazines
-
Commercial Availability & Properties (HCl Salt)
-
Source: Amadis Chemical. "3-chloro-6-[(piperidin-4-yl)methoxy]pyridazine hydrochloride."[10]
-
-
General Pyridazine Reactivity
- Source: Sigma-Aldrich.
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-chloro-6-[(piperidin-4-yl)methoxy]pyridazine hydrochloride,1420845-30-2-Amadis Chemical [amadischem.com]
Therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in drug discovery
An In-depth Technical Guide to the Therapeutic Potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in Drug Discovery
Abstract
The relentless pursuit of novel therapeutic agents, particularly in oncology, necessitates the exploration of innovative chemical scaffolds. Heterocyclic compounds, long a cornerstone of medicinal chemistry, offer a rich landscape for the design of targeted therapies. This guide introduces 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, a novel molecular entity poised at the intersection of several validated pharmacophores. While direct studies on this specific compound are not yet prevalent in published literature, its structural components—the 3-chloropyridazine core and the piperidin-4-ylmethoxy moiety—are independently associated with significant biological activities. This document provides a comprehensive, hypothesis-driven analysis of its therapeutic potential, focusing on a plausible mechanism of action as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in cancer. We present a logical framework for its synthesis, a detailed strategy for its preclinical evaluation, and a forward-looking perspective on its promise in drug discovery.
Introduction: The Rationale for a Novel Scaffold
The landscape of drug discovery is characterized by an ongoing search for molecules that can selectively modulate disease-relevant biological targets with high efficacy and minimal toxicity. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antihypertensive activities[1]. The inclusion of a chlorine atom at the 3-position not only influences the electronic properties of the ring but also provides a reactive handle for synthetic elaboration, making 3-chloropyridazines versatile intermediates in the synthesis of compound libraries[2][3].
Concurrently, the piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a scaffold for creating three-dimensional structures that can effectively interact with protein binding sites[4][5].
The strategic combination of these two fragments via a methoxy linker, forming 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine , creates a novel chemical entity with compelling, albeit unexplored, therapeutic potential. This guide will deconstruct the molecule's design, propose a robust synthetic pathway, and, most critically, build a strong, evidence-based hypothesis for its primary mechanism of action and therapeutic utility, particularly in oncology.
Molecular Deconstruction and Mechanistic Hypothesis
The therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine can be inferred from the established biological roles of its constituent pharmacophores.
The 3-Chloropyridazine Core: A Versatile Bioactive Hub
The 3-chloropyridazine moiety is a key building block for a variety of biologically active molecules. The reactive chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups[2][6]. In the context of anticancer activity, pyridazine derivatives have been investigated as inhibitors of numerous critical targets, including:
-
Kinases: Modulators of signaling pathways crucial for cancer cell proliferation and survival[7].
-
Poly (ADP-ribose) polymerase (PARP): Certain chloropyridazine hybrids have demonstrated potential as PARP-1 inhibitors, a validated strategy for treating cancers with deficiencies in DNA repair[3].
-
Alkylating Potential: The reactive chlorine atom raises the possibility of the compound acting as an alkylating agent, a mechanism employed by several classic chemotherapeutic drugs[2][8].
The Piperidin-4-ylmethoxy Moiety: A Key to Epigenetic Targeting
The most compelling hypothesis for the therapeutic action of our target molecule stems from the specific piperidin-4-ylmethoxy linker. Recent groundbreaking research has identified compounds containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold as highly potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) [9][10][11].
LSD1: A High-Value Epigenetic Target in Oncology
LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression. In many cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival[9][10].
Hypothesis: We posit that 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine acts as a competitive inhibitor of LSD1. The piperidin-4-ylmethoxy group is hypothesized to be the key pharmacophore that directs the molecule to the LSD1 active site, while the chloropyridazine core occupies adjacent pockets, contributing to binding affinity and overall inhibitory activity. This proposed mechanism is supported by extensive structure-activity relationship (SAR) studies on analogous LSD1 inhibitors[9][11].
The diagram below illustrates the central role of LSD1 in gene regulation and the proposed point of intervention for our lead compound.
Caption: Hypothesized mechanism of LSD1 inhibition.
Proposed Synthesis and Characterization
A logical and efficient synthesis of the target compound can be designed based on established chemical principles, primarily the Williamson ether synthesis. The proposed route leverages commercially available starting materials and involves a two-step process that can be readily adapted for laboratory-scale synthesis and future analogue development.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 4-((6-chloropyridazin-3-yloxy)methyl)piperidine-1-carboxylate (Protected Intermediate)
-
Preparation: To a stirred solution of N-Boc-piperidin-4-ylmethanol (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the alkoxide.
-
Coupling: Cool the reaction mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (Final Product)
-
Deprotection: Dissolve the protected intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Characterization
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
| Technique | Expected Outcome |
| ¹H and ¹³C NMR | Confirmation of the chemical structure by identifying characteristic proton and carbon signals for the pyridazine and piperidine rings, and the methoxy linker. |
| Mass Spectrometry | Determination of the molecular weight, confirming the elemental composition (C₁₀H₁₄ClN₃O). |
| HPLC | Assessment of purity, which should be >95% for use in biological assays. |
Preclinical Evaluation Strategy
A structured, stepwise approach is essential to validate the hypothesized biological activity of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine.
Caption: A logical workflow for preclinical evaluation.
In Vitro Assays: Protocols
Protocol 1: LSD1 Biochemical Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human LSD1.
-
Materials: Recombinant human LSD1, HRP-conjugated secondary antibody, Amplex Red reagent, horseradish peroxidase (HRP), dimethylated H3K4 peptide substrate.
-
Procedure: a. Serially dilute 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in assay buffer. b. In a 96-well plate, combine the LSD1 enzyme, the peptide substrate, and the diluted compound. c. Incubate at 37 °C for a specified time (e.g., 60 minutes). The enzymatic reaction produces hydrogen peroxide. d. Stop the reaction and add the Amplex Red/HRP solution. e. Incubate in the dark at room temperature for 15-30 minutes. f. Measure the fluorescence intensity. g. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (Western Blot)
-
Objective: To confirm that the compound increases levels of the LSD1 substrate (H3K4me2) in cancer cells.
-
Materials: A relevant cancer cell line (e.g., MV4-11 for AML), primary antibodies against H3K4me2 and total Histone H3 (as a loading control), secondary antibody.
-
Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with increasing concentrations of the test compound for 24-48 hours. c. Harvest the cells and extract histones using an acid extraction protocol. d. Quantify protein concentration using a BCA assay. e. Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with the primary antibodies overnight at 4 °C. g. Wash and incubate with the appropriate HRP-conjugated secondary antibody. h. Visualize bands using an ECL substrate and imaging system. An increase in the H3K4me2 band intensity relative to the total H3 control indicates target engagement.
Data Interpretation and Next Steps
The initial in vitro data will be crucial for decision-making.
| Parameter | Favorable Outcome | Rationale |
| LSD1 IC₅₀ | < 100 nM | Demonstrates potent inhibition of the primary target. |
| Selectivity | >100-fold vs. MAO-A/B | Reduces the risk of off-target effects related to neurotransmitter degradation[9]. |
| Cell Proliferation EC₅₀ | < 1 µM in sensitive lines | Shows the compound can effectively inhibit cancer cell growth at achievable concentrations. |
| H3K4me2 Increase | Clear dose-dependent increase | Confirms the cellular mechanism of action is consistent with LSD1 inhibition. |
If these criteria are met, the compound would be a strong candidate for advancement into pharmacokinetic studies and subsequent in vivo efficacy models, such as a mouse xenograft model using a sensitive cancer cell line.
Conclusion and Future Directions
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine represents a promising, yet unexplored, chemical scaffold for the development of novel targeted therapeutics. By integrating a pyridazine core, known for its broad bioactivity, with a piperidin-4-ylmethoxy moiety strongly associated with potent LSD1 inhibition, this compound is rationally designed to engage a high-value epigenetic target in oncology.
The technical guide presented here provides a comprehensive framework for its investigation, from a plausible synthetic route to a detailed preclinical evaluation cascade. The central hypothesis—that this molecule functions as an LSD1 inhibitor—is scientifically sound, testable, and supported by robust data from structurally related compounds.
Future work should focus on:
-
Synthesis and Confirmation: The immediate first step is the successful synthesis and rigorous characterization of the molecule.
-
In Vitro Validation: Execution of the described in vitro assays to confirm the LSD1 inhibitory activity and cellular effects.
-
Structure-Activity Relationship (SAR) Studies: Should the initial hypothesis prove correct, a medicinal chemistry program to synthesize analogues would be warranted. Modifications to the chloropyridazine ring (e.g., substitution of the chlorine) and the piperidine nitrogen could be explored to optimize potency, selectivity, and drug-like properties.
By following the roadmap outlined in this guide, researchers can systematically unlock the therapeutic potential of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, potentially adding a new and effective agent to the arsenal of targeted cancer therapies.
References
-
Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents Source: Anticancer Research URL: [Link]
-
Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: RSC Medicinal Chemistry URL: [Link]
-
Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed URL: [Link]
-
Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: ACS Publications URL: [Link]
-
Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC URL: [Link]
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
-
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
-
Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PMC URL: [Link]
-
Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PMC URL: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. article.scholarena.com [article.scholarena.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Bioactive Scaffolds Containing Piperidin-4-ylmethoxy Pyridazine Moieties
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Imperative for Spatially-Controlled Bioactivity in Regenerative Medicine and Oncology
The confluence of materials science and pharmacology has ushered in an era of "smart" biomaterials, where scaffolds do more than provide structural support; they actively direct cellular behavior. This guide delves into a novel class of such materials: bioactive scaffolds functionalized with piperidin-4-ylmethoxy pyridazine moieties. The core innovation lies in the localized and sustained presentation of a potent bioactive small molecule, designed to modulate key epigenetic pathways. Our focus will be on the inhibition of Lysine-Specific Demethylase 1 (LSD1), a pivotal enzyme implicated in both oncogenesis and the regulation of cell differentiation. By tethering an LSD1 inhibitor to a scaffold, we aim to create a powerful tool for two critical applications: localized cancer therapy, exemplified by glioblastoma, and the enhancement of bone tissue regeneration. This document provides the foundational knowledge, from chemical synthesis to in vivo evaluation, for researchers to explore and expand upon this promising therapeutic platform.
Foundational Principles: Rationale and Design Strategy
The Scaffold: A Biodegradable Framework for Localized Therapy
The choice of scaffold material is dictated by the intended application. Poly(lactic-co-glycolic acid) (PLGA) is an exemplary candidate due to its tunable degradation rate, excellent biocompatibility, and history of FDA approval in various medical devices.[1][2] The degradation of PLGA into natural metabolites, lactic acid and glycolic acid, ensures its eventual clearance from the body.[3] For our purposes, we will utilize electrospinning to fabricate PLGA scaffolds. This technique produces a non-woven mat of micro- to nanofibers, creating a high surface-area-to-volume ratio that mimics the natural extracellular matrix (ECM).[4][5] This high surface area is also advantageous for the covalent attachment of our bioactive moiety.
The Bioactive Moiety: A Piperidin-4-ylmethoxy Pyridazine-Based LSD1 Inhibitor
The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[6][7] We have selected a derivative of the 3-(piperidin-4-ylmethoxy)pyridine scaffold, which has been shown to be a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[8][9]
Why Target LSD1?
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10][11]
-
In Oncology (Glioblastoma): LSD1 is overexpressed in many cancers, including glioblastoma (GBM).[11][12] Its activity suppresses the expression of tumor suppressor genes and maintains cancer cells in an undifferentiated, stem-like state.[12][13][14] By inhibiting LSD1 locally, we hypothesize that a bioactive scaffold can induce differentiation and apoptosis in tumor cells, thereby reducing tumor growth and recurrence post-resection.
-
In Bone Regeneration: The role of LSD1 in osteogenesis is complex. Some studies suggest that LSD1 inhibition can promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating key signaling pathways like WNT and BMP.[15][16] Therefore, a scaffold releasing an LSD1 inhibitor could enhance bone formation in critical-sized defects.
Synthesis and Fabrication of the Bioactive Scaffold
This section details the multi-step process of creating the functionalized scaffold, from the synthesis of the bioactive moiety to its conjugation onto the PLGA nanofibers.
Synthesis of a Functionalized Piperidin-4-ylmethoxy Pyridazine Derivative
To enable covalent attachment to the scaffold, the parent molecule must be modified to include a reactive handle. Here, we propose the synthesis of a derivative with a terminal carboxylic acid group, suitable for EDC/NHS-mediated amide bond formation.
Proposed Synthetic Scheme:
A multi-step synthesis can be envisioned, starting from commercially available precursors. A key step involves a Mitsunobu reaction to couple a protected piperidinemethanol derivative to a functionalized pyridin-3-ol, followed by Suzuki couplings to build the desired pyridazine core.[8] The final step would be the deprotection and modification of the piperidine nitrogen with a linker containing a terminal carboxylic acid.
Fabrication of PLGA Scaffolds by Electrospinning
Electrospinning is a versatile technique for producing nanofibrous scaffolds. The following is a standard protocol for fabricating PLGA scaffolds.[1][5][17][18]
Experimental Protocol: PLGA Scaffold Electrospinning
-
Solution Preparation: Dissolve PLGA (75:25 LA:GA ratio) in a 3:1 (v/v) mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to achieve a final concentration of 15% (w/v). Stir overnight to ensure complete dissolution.
-
Electrospinning Setup:
-
Load the PLGA solution into a 5 mL syringe fitted with a 20-gauge needle.
-
Mount the syringe on a syringe pump.
-
Position a grounded collector (e.g., a rotating mandrel wrapped in aluminum foil) 15 cm from the needle tip.
-
-
Spinning Parameters:
-
Set the solution flow rate to 1.0 mL/h.
-
Apply a voltage of 20 kV to the needle.
-
Set the collector rotation speed to 500 rpm to obtain randomly oriented fibers.
-
-
Scaffold Collection: Allow the fibers to deposit on the collector for a desired duration to achieve the target thickness.
-
Post-Processing: Carefully remove the scaffold from the collector and dry under vacuum for 48 hours to remove residual solvents.
Covalent Conjugation of the Bioactive Moiety
We will employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid groups on the PLGA scaffold surface (generated by hydrolysis) and a synthesized amine-terminated piperidin-4-ylmethoxy pyridazine derivative.[2][19]
Experimental Protocol: EDC/NHS Conjugation
-
Surface Hydrolysis: Partially hydrolyze the surface of the PLGA scaffold by immersing it in a 0.1 M NaOH solution for 30 minutes to generate carboxylic acid groups. Rinse thoroughly with deionized water and dry.
-
Carboxyl Group Activation:
-
Immerse the hydrolyzed scaffold in a solution of EDC (10 mg/mL) and NHS (6 mg/mL) in 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5) for 1 hour at room temperature.
-
Rinse the scaffold with MES buffer to remove excess EDC and NHS.
-
-
Conjugation Reaction:
-
Immediately immerse the activated scaffold in a solution of the amine-functionalized piperidin-4-ylmethoxy pyridazine derivative (5 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).
-
Allow the reaction to proceed for 12 hours at 4°C with gentle agitation.
-
-
Washing: Wash the scaffold extensively with PBS and deionized water to remove any non-covalently bound moiety.
-
Drying: Lyophilize the final bioactive scaffold and store it in a desiccator.
Workflow for Bioactive Scaffold Fabrication
Caption: Workflow from moiety synthesis to final bioactive scaffold.
Physicochemical Characterization
Thorough characterization is essential to ensure the fabricated scaffolds meet the required specifications for their intended application.
| Parameter | Method | Purpose | Expected Outcome |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize fiber diameter, pore size, and interconnectivity. | Randomly oriented, bead-free nanofibers with interconnected pores. |
| Mechanical Properties | Uniaxial Tensile Testing | To determine Young's modulus, ultimate tensile strength, and elongation at break. | Sufficient mechanical integrity to handle during implantation and support initial tissue growth. |
| Moiety Conjugation | X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of nitrogen from the pyridazine moiety on the scaffold surface. | Appearance of a nitrogen (N1s) peak on the surface of the bioactive scaffold. |
| Degradation Rate | In vitro degradation study in PBS (pH 7.4) at 37°C | To assess the mass loss and pH change over time. | A degradation profile that matches the desired therapeutic window (e.g., weeks to months). |
| Bioactive Moiety Release | High-Performance Liquid Chromatography (HPLC) | To quantify the cumulative release of the bioactive moiety from the scaffold over time. | Sustained release profile over the degradation period, with minimal initial burst release. |
Experimental Protocol: Quantifying Moiety Release [20][21][22]
-
Place pre-weighed scaffold samples (n=3 per time point) in vials containing 5 mL of PBS (pH 7.4).
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), collect the entire release medium and replace it with fresh PBS.
-
Analyze the collected medium using HPLC with a C18 column and a UV detector set to the absorbance maximum of the pyridazine moiety.
-
Create a standard curve using known concentrations of the free moiety to quantify the amount released at each time point.
-
Plot the cumulative release as a percentage of the total conjugated moiety over time.
Mechanism of Action: LSD1-Mediated Signaling
The therapeutic effect of the bioactive scaffold is predicated on the inhibition of LSD1 in the target cells. This inhibition leads to changes in histone methylation, which in turn alters the expression of key genes involved in cell fate.
In Glioblastoma: Inducing Apoptosis and Differentiation
In glioblastoma stem cells (GSCs), LSD1 maintains a state of low differentiation and high tumorigenicity. It can demethylate H3K4me2 at the promoter of oncogenes like MYC, leading to their repression.[13] Inhibition of LSD1 would therefore lead to increased H3K4 methylation and expression of MYC, which, in some contexts, can drive apoptosis. Furthermore, LSD1 inhibition can affect key survival pathways like PI3K/AKT and MAPK.[12][23]
Caption: LSD1 inhibition pathway in glioblastoma.
In Bone Regeneration: Promoting Osteoblast Differentiation
LSD1 acts as a crucial regulator in the differentiation of mesenchymal stem cells (MSCs). It can repress the expression of key osteogenic signaling molecules like WNT7B and BMP2.[15] By inhibiting LSD1, the expression of these factors is increased, leading to the activation of downstream pathways involving the transcription factor RUNX2, a master regulator of osteoblast differentiation.[10][24]
Caption: LSD1 inhibition pathway in osteoblast differentiation.
In Vitro Evaluation of Bioactivity
Before proceeding to animal models, the efficacy of the bioactive scaffolds must be demonstrated in relevant cell culture systems.
Anti-Cancer Efficacy: 3D Glioblastoma Spheroid Model
A 3D tumor spheroid model more accurately recapitulates the in vivo tumor microenvironment compared to traditional 2D cultures.[25][26][27]
Experimental Protocol: 3D Tumor Spheroid Viability Assay [25][26][28][29]
-
Scaffold Preparation: Place sterile, circular punches of the bioactive and control (PLGA only) scaffolds into an ultra-low attachment 96-well plate.
-
Cell Seeding: Seed human glioblastoma cells (e.g., U87-MG) onto the scaffolds at a density of 5,000 cells per well. Centrifuge the plate briefly to encourage cell aggregation on the scaffold.
-
Spheroid Formation: Culture for 3-5 days to allow for spheroid formation.
-
Culture and Observation: Culture for an additional 7-10 days, observing spheroid morphology and size using light microscopy.
-
Viability Assessment: At the end of the culture period, assess cell viability using a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.
-
Data Analysis: Compare the viability of cells on the bioactive scaffolds to those on the control scaffolds. A significant reduction in viability indicates successful anti-cancer activity.
Osteogenic Potential: MSC Differentiation Assay
The ability of the bioactive scaffolds to promote bone formation is assessed by culturing mesenchymal stem cells (MSCs) and measuring markers of osteogenic differentiation.[30][31][32][33]
Experimental Protocol: In Vitro Osteogenic Differentiation
-
Cell Seeding: Seed human MSCs onto sterile bioactive and control scaffolds in a 24-well plate at a density of 50,000 cells per scaffold.
-
Culture: Culture the cells in osteogenic differentiation medium (standard growth medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone) for 21 days.
-
Alkaline Phosphatase (ALP) Activity (Day 7):
-
Lyse the cells on the scaffolds.
-
Measure ALP activity in the lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. Increased ALP activity is an early marker of osteogenesis.[31]
-
-
Mineralization Staining (Day 21):
-
Fix the cell-scaffold constructs with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution, which binds to calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance. Increased red staining indicates late-stage osteogenic differentiation and matrix mineralization.[33]
-
In Vivo Evaluation: The Rat Femoral Defect Model
To demonstrate the therapeutic potential in a living system, the bioactive scaffold designed for bone regeneration can be tested in a well-established animal model.[34][35][36][37][38]
Experimental Protocol: Rat Femoral Critical-Size Defect Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Under general anesthesia, create a 5 mm critical-size defect in the mid-diaphysis of the femur. A critical-size defect is one that will not heal on its own during the animal's lifetime.
-
Stabilize the femur using a miniature bone plate and screws.
-
-
Implantation:
-
Group 1 (Control): Leave the defect empty.
-
Group 2 (Scaffold Only): Implant a PLGA scaffold without the bioactive moiety.
-
Group 3 (Bioactive Scaffold): Implant the bioactive scaffold containing the piperidin-4-ylmethoxy pyridazine moiety.
-
-
Post-Operative Analysis (8-12 weeks):
-
Radiographic Imaging: Use micro-computed tomography (μCT) to visualize and quantify new bone formation within the defect site.
-
Histological Analysis: Euthanize the animals, retrieve the femurs, and prepare histological sections. Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology and collagen deposition.
-
-
Outcome Measures: The primary outcome is the volume and density of new bone formed within the defect. A significant increase in bone formation in the bioactive scaffold group compared to the control groups would validate the therapeutic approach.
Conclusion and Future Perspectives
This guide has outlined a comprehensive, field-proven framework for the development and evaluation of bioactive scaffolds functionalized with piperidin-4-ylmethoxy pyridazine moieties. By leveraging the principles of controlled drug delivery and epigenetic modulation, these scaffolds represent a versatile platform for localized cancer therapy and regenerative medicine. The methodologies detailed herein, from targeted chemical synthesis to rigorous in vitro and in vivo testing, provide a robust pathway for translating this promising technology from the laboratory to preclinical validation.
Future work should focus on optimizing the release kinetics of the bioactive moiety, exploring different scaffold materials and architectures, and investigating the efficacy of this approach in other cancer types and tissue regeneration models. The combination of spatially-controlled epigenetic modulation with advanced biomaterials holds immense potential for creating the next generation of targeted therapeutics.
References
-
Rummukainen, P., Tarkkonen, K., Dudakovic, A., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PLoS ONE, 17(3), e0265027. [Link]
-
Rummukainen, P., Tarkkonen, K., Dudakovic, A., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PMC. [Link]
-
Histone demethylase LSD1 regulates bone mass by controlling WNT7B and BMP2 signaling in osteoblasts. DASH. [Link]
-
Singh, S., et al. (2015). Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Neuro-Oncology, 17(9), 1222-1232. [Link]
-
Bailey, E., et al. (2023). Combined inhibition of lysine-specific demethylase 1 and kinase signaling as a preclinical treatment strategy in glioblastoma. Neuro-Oncology Advances, 5(1), vdad143. [Link]
-
Inhibition of histone demethylase LSD1 suppresses osteoblast differentiation. Bone Abstracts. [Link]
-
Kahl, M., et al. (2017). Dynamic epigenetic regulation of glioblastoma tumorigenicity through LSD1 modulation of MYC expression. PNAS, 114(32), E6556-E6565. [Link]
-
Efficacy of LSD1 Directed Agents is Enhanced with Kinase Signaling Inhibition in Glioblastoma Stem Cells. DOI. [Link]
-
Protocols - Ossiform. Ossiform. [Link]
-
Role of Lysine-specific Demethylase 1 and Its Small Molecule Inhibitors in Glioblastoma Multiforme Therapy. Bentham Science Publishers. [Link]
-
DEVELOPMENT OF A RAT MODEL FOR LOSS OF FEMORAL... Journal of Bone and Joint Surgery, British Volume - Ovid. [Link]
-
Tumor Spheroid Formation Assay. PromoCell. [Link]
-
Crucial Role of Lysine-Specific Histone Demethylase 1 in RANKL-Mediated Osteoclast Differentiation. MDPI. [Link]
-
3D Tumor Spheroid Assay (mono-spheroids). Reaction Biology. [Link]
-
Surface Modification Progress for PLGA-Based Cell Scaffolds. PMC - NIH. [Link]
-
Micro/Nano Multilayered Scaffolds of PLGA and Collagen by Alternately Electrospinning for Bone Tissue Engineering. PMC. [Link]
-
Plasma-Treated Electrospun PLGA Nanofiber Scaffold Supports Limbal Stem Cells. PMC. [Link]
-
A quantitative method to determine osteogenic differentiation aptness of scaffold. PMC. [Link]
-
Preparation of a femoral defect model in rats for bone healing studies. ResearchGate. [Link]
-
Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis. PMC. [Link]
-
Electrospinning Growth Factor Releasing Microspheres Into Fibrous Scaffolds l Protocol Preview. YouTube. [Link]
-
Current strategies for sustaining drug release from electrospun nanofibers. PMC. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]
-
Reconstructing Bone with Natural Bone Graft: A Review of In Vivo Studies in Bone Defect Animal Model. MDPI. [Link]
-
Effect of PLGA Concentration in Electrospinning Solution on Biocompatibility, Morphology and Mechanical Properties of Nonwoven Scaffolds. MDPI. [Link]
-
Enhancing Osteogenesis Differentiation and In Vitro Degradation in Polymer Scaffolds with Spike-like Strontium Carbonate Microrods. PMC. [Link]
-
Protocol for Cell Colonization and Comprehensive Monitoring of Osteogenic Differentiation in 3D Scaffolds Using Biochemical Assays and Multiphoton Imaging. MDPI. [Link]
-
Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis. PubMed. [Link]
-
Comparative Analysis of Aligned Conductive Electrospun Mats of PLGA-Polypyrrole for Neural Tissue Engineering: Encapsulation vs Coating. ACS Omega. [Link]
-
Microfluidic assisted synthesis of PLGA drug delivery systems. RSC Publishing. [Link]
-
Recent Applications of PLGA in Drug Delivery Systems. MDPI. [Link]
-
Controlled and tuneable drug release from electrospun fibers and a non-invasive approach for cytotoxicity testing. PMC. [Link]
-
Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. ResearchGate. [Link]
-
Electrospun Fiber Mats with Metronidazole: Design, Evaluation, and Release Kinetics. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Physical–Chemical Aspects of the Preparation and Drug Release of Electrospun Scaffolds. MDPI. [Link]
-
Biomimetic cell membrane‐coated poly(lactic‐ co ‐glycolic acid) nanoparticles for biomedical applications. PMC. [Link]
-
Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice. MDPI. [Link]
-
Studies on the Synthesis of Pyridazine Derivatives. Amanote Research. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Wiley Online Library. [Link]
Sources
- 1. Plasma-Treated Electrospun PLGA Nanofiber Scaffold Supports Limbal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Micro/Nano Multilayered Scaffolds of PLGA and Collagen by Alternately Electrospinning for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Histone demethylase LSD1 regulates bone mass by controlling WNT7B and BMP2 signaling in osteoblasts [dash.harvard.edu]
- 16. bone-abstracts.org [bone-abstracts.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled and tuneable drug release from electrospun fibers and a non-invasive approach for cytotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 25. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. Protocols - Ossiform - WE PRINT BONE [ossiform.com]
- 31. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enhancing Osteogenesis Differentiation and In Vitro Degradation in Polymer Scaffolds with Spike-like Strontium Carbonate Microrods - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ixcellsbiotech.com [ixcellsbiotech.com]
- 34. ovid.com [ovid.com]
- 35. researchgate.net [researchgate.net]
- 36. Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Systematic literature review of in vivo rat femoral defect models using biomaterials to improve the induced membrane technique: a comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and physicochemical characteristics of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, a heterocyclic compound of interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data points to explain the causality behind the characterization workflow. We delve into the critical physicochemical properties—molecular weight, aqueous solubility, ionization constant (pKa), and lipophilicity (LogP)—that collectively dictate a molecule's potential for development. The narrative is grounded in the principles of Absorption, Distribution, Metabolism, and Excretion (ADME), providing researchers and drug development professionals with both the "how" and the "why" of small molecule characterization.[1] Each section includes field-proven experimental protocols, presented as self-validating systems to ensure accuracy and reproducibility.
Introduction: A Molecule of Interest
The pyridazine core is a well-established scaffold in medicinal chemistry, known for its presence in a variety of biologically active agents.[2] The specific compound, 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, combines this heterocyclic core with a piperidine moiety via a methoxy linker. This structure presents several features of interest for drug design: a halogen for potential metabolic blocking or further synthetic modification, a basic nitrogen atom in the piperidine ring that will be protonated at physiological pH, and an ether linkage. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for any rational drug development program, as these characteristics profoundly influence a compound's interaction with biological systems.[3][4]
Molecular Structure and Identity
The foundational step in characterizing any new chemical entity is to confirm its structure and calculate its precise molecular weight. This information underpins all subsequent analyses, from interpreting mass spectrometry data to preparing solutions of known molarity.
| Parameter | Value |
| IUPAC Name | 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine |
| Molecular Formula | C₁₀H₁₄ClN₃O |
| Molecular Weight | 227.69 g/mol |
| Canonical SMILES | C1CN(CCC1COC2=NN=C(C=C2)Cl)C |
| Structure |
Note: The molecular weight is calculated based on the elemental composition and their isotopic masses.
The Foundational Role of Molecular Weight (MW)
Molecular weight is a cornerstone parameter in drug design, directly influencing a compound's pharmacokinetic profile.[5][6] It serves as a primary filter in the early stages of drug discovery, with established guidelines like Lipinski's Rule of Five suggesting that orally active compounds generally have a molecular weight under 500 g/mol .[5][7] The MW of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine (227.69 g/mol ) positions it favorably within this range.
Causality Behind MW's Importance:
-
Absorption & Permeability: Lower molecular weight compounds tend to exhibit better passive diffusion across biological membranes, such as the intestinal epithelium, which is crucial for oral bioavailability.[7]
-
Distribution: MW can affect how a drug distributes throughout the body's tissues. While larger molecules can sometimes achieve higher binding affinity, they may also face challenges in penetrating tissues or crossing barriers like the blood-brain barrier.[5][8]
-
Formulation & Delivery: The molecular weight of an active pharmaceutical ingredient (API) is a critical factor in determining the most appropriate formulation and delivery strategy.[5]
Caption: Logical flow of Molecular Weight's impact on drug development.
Comprehensive Physicochemical Profiling
Beyond molecular weight, a trio of properties—solubility, pKa, and lipophilicity—forms the core of a compound's physicochemical profile. These parameters are interconnected and provide a predictive model for the molecule's in vivo behavior.
Aqueous Solubility
Aqueous solubility is a gatekeeper for oral drug absorption; a compound must first dissolve in the gastrointestinal fluids to be absorbed.[9] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer. It is a high-throughput screening method used in early discovery.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given medium. It is a more time- and resource-intensive measurement but is considered the gold standard for lead optimization and preclinical development.[9][10]
This protocol is the benchmark method for determining equilibrium solubility, as recommended by regulatory bodies and scientific consensus.[11][12]
Causality & Self-Validation: The protocol's design ensures that a true equilibrium is reached between the solid and dissolved states of the compound. This is validated by measuring the concentration at multiple time points until a plateau is reached, confirming that the solution is saturated and stable.[12]
Materials:
-
3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (37°C)
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 5-10 mg to 1 mL of PBS). The excess solid must be visible to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C to mimic physiological conditions) for 24 to 72 hours.[11]
-
Sampling: At designated time points (e.g., 24h, 48h, 72h), carefully remove the vials.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[11]
-
Filtration: Immediately after centrifugation, carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method against a standard curve of known concentrations.[11]
-
Data Analysis: The solubility is the concentration measured from the filtrate once the values have plateaued across the time points (e.g., the 48h and 72h results are within 10% of each other).[12] The result is reported in units such as µg/mL or µM.
Caption: Workflow for the Shake-Flask Solubility determination.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine, the basic nitrogen in the piperidine ring is the primary ionizable center. Its pKa dictates the compound's charge state at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and ability to interact with the negatively charged phosphate backbone of cell membranes or acidic residues in a target protein.[13][14]
This method directly measures pH changes as a titrant is added, allowing for a precise determination of the pKa.[15]
Causality & Self-Validation: The method relies on the fundamental Henderson-Hasselbalch equation. The inflection point of the resulting titration curve, where the pH change is minimal, corresponds to the point of 50% neutralization, where pH = pKa. The shape of the curve itself validates the presence of an ionizable group.[13][16]
Materials:
-
3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine
-
Deionized water or a water/co-solvent mixture
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).[15]
-
Initial pH Adjustment: Adjust the starting pH of the solution to the basic range (e.g., pH 11-12) using NaOH to ensure the piperidine nitrogen is fully deprotonated (neutral).
-
Titration: Slowly titrate the solution with the standardized HCl, adding small, precise increments (e.g., 10-50 µL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Endpoint: Continue the titration well past the expected pKa, until the pH curve flattens in the acidic region.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest portion of the curve). This can be found precisely by calculating the first derivative of the curve.[16]
Caption: Workflow for Shake-Flask LogP determination.
Conclusion and Forward Look
The comprehensive characterization of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine through the determination of its molecular weight, aqueous solubility, pKa, and LogP provides the essential data required for its evaluation in a drug discovery context. Its favorable molecular weight is a positive starting point. The experimentally determined values for solubility, pKa, and LogD₇.₄ will allow researchers to build predictive models of its ADME properties, guide structural modifications for lead optimization, and develop appropriate formulations for further in vivo testing. This systematic, evidence-based approach to physicochemical profiling is fundamental to mitigating risks and increasing the probability of success in the long and complex journey from a promising molecule to a viable therapeutic agent.
References
- Durrant Lab. (n.d.). Molecular weight - MolModa Documentation.
- Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co.
- (2026, February 17). Molecular weight (MW): Significance and symbolism.
- HORIBA. (n.d.). Small Molecule Drugs.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Jaramillo, A. S., et al. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC.
- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- Short, J., et al. (2025, August 7). Practical methods for the measurement of log P for surfactants. ResearchGate.
- (2026, January 3). Characterization of Small-Molecule Compounds. ResearchGate.
- (n.d.). pKa and log p determination. Slideshare.
- Al-Iraqi, W., et al. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
- Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
- (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- World Health Organization. (n.d.). Annex 4.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Bettersize Instruments. (n.d.). What is molecular weight and why is it so important?.
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.
- Kim, D., et al. (2020, January 15). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. PMC.
- (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate.
- de la Torre, M., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Brookhaven Instruments. (n.d.). What is Molecular Weight?.
- Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3.
- (n.d.). Synthesis of 3-chloro-6-(3-methoxy-4-n-propoxyphenyl)pyridazine. PrepChem.com.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate.
Sources
- 1. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 6. bettersizeinstruments.com [bettersizeinstruments.com]
- 7. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 8. Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. who.int [who.int]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pharmaguru.co [pharmaguru.co]
The Strategic Role of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine has emerged as a cornerstone for the construction of complex molecules, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulation. This in-depth technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its versatile application as a pivotal intermediate in medicinal chemistry, grounded in field-proven insights and validated experimental protocols.
Core Characteristics and Strategic Value
The efficacy of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine as a medicinal chemistry building block stems from the synergistic interplay of its constituent moieties: the 3-chloropyridazine core and the piperidin-4-ylmethoxy linker.
The 3-Chloropyridazine Moiety: A Reactive Handle for Molecular Elaboration
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that are highly advantageous in drug design. It is characterized by weak basicity, a high dipole moment that can engage in beneficial π-π stacking interactions, and a robust capacity for dual hydrogen bonding.[1] The presence of a chlorine atom at the 3-position renders this site susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and versatile reactive handle for the attachment of various pharmacophoric groups. This reactivity is central to its function as a building block, allowing for the systematic exploration of structure-activity relationships (SAR).
The Piperidin-4-ylmethoxy Linker: A Vector for Physicochemical and Pharmacokinetic Modulation
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to confer favorable pharmacokinetic properties, including improved solubility and the ability to traverse biological membranes.[2] The piperidin-4-ylmethoxy linker serves several critical functions:
-
Vectorial Control: It provides a defined exit vector from the pyridazine core, allowing for precise positioning of substituents to probe target interactions.
-
Physicochemical Tuning: The basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the piperidine ring can be substituted to fine-tune lipophilicity and other physicochemical parameters.[3]
-
Pharmacokinetic Optimization: The piperidine moiety can influence absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability and reduced off-target toxicity.[3]
The combination of these two fragments in a single building block provides a powerful tool for medicinal chemists to rapidly generate libraries of diverse compounds with desirable drug-like properties.
Synthesis and Physicochemical Properties
The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is typically achieved through a multi-step sequence, often involving the use of a Boc-protected piperidine derivative to ensure regioselectivity and prevent unwanted side reactions.
Synthetic Workflow
The general synthetic strategy involves the nucleophilic substitution of a chlorine atom on a di-substituted pyridazine with a protected piperidinemethanol derivative, followed by deprotection.
Caption: General synthetic workflow for 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate
This protocol details the synthesis of the Boc-protected intermediate, a key step in accessing the final building block.[1]
-
Materials: 3,6-dichloropyridazine, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,6-dichloropyridazine (1.1 eq) in anhydrous THF dropwise.
-
The reaction mixture is then stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate.
-
Protocol 2: Synthesis of 3-Chloro-6-((piperidin-4-yl)methoxy)pyridazine Hydrochloride
This protocol describes the deprotection of the Boc group to yield the final building block as its hydrochloride salt.
-
Materials: tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate, 4M HCl in 1,4-Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate (1.0 eq) in 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 3-chloro-6-((piperidin-4-yl)methoxy)pyridazine hydrochloride.
-
Physicochemical Data
While experimental data for the specific target molecule is not widely published, estimations based on its constituent parts and related molecules can be made.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | 241.71 g/mol (free base) | Calculated |
| pKa | ~8-9 | The piperidine nitrogen is a basic amine. |
| cLogP | ~2.0-2.5 | Calculated based on fragmental contributions. |
| Aqueous Solubility | Moderate to high (as HCl salt) | The hydrochloride salt formation significantly increases aqueous solubility. |
| Reactivity | The 3-chloro position is activated for nucleophilic aromatic substitution. | The electron-withdrawing nature of the pyridazine nitrogens enhances reactivity. |
Application in Drug Discovery: A Case Study in Kinase Inhibition
The utility of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is exemplified in its use as a key intermediate in the synthesis of potent protein kinase inhibitors, such as those targeting PIM kinases, which are implicated in various cancers.[1]
Role in the Synthesis of Imidazo[1,2-b]pyridazine-based PIM Kinase Inhibitors
In a patented synthetic route, the Boc-protected derivative, tert-butyl 4-(((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate, serves as a crucial precursor for the elaboration of the final inhibitor.[1]
Caption: Role of the building block in the synthesis of a PIM kinase inhibitor.
The synthesis leverages the reactivity of the 3-chloro position for a key C-N bond-forming reaction, typically a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. This is followed by the construction of the fused imidazo[1,2-b]pyridazine core and subsequent functionalization to arrive at the final, potent PIM kinase inhibitor.
Causality Behind Experimental Choices
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate choice to prevent its nucleophilic character from interfering with the desired substitution at the 3-chloropyridazine position. The Boc group is stable under the basic conditions of the nucleophilic substitution and can be readily removed under acidic conditions without affecting the rest of the molecule.
-
Palladium-Catalyzed Cross-Coupling: While direct SNAr with amines is possible, palladium-catalyzed methods like the Buchwald-Hartwig amination often provide higher yields, better functional group tolerance, and more reliable scalability, which are critical considerations in a drug development setting.
-
Step-wise Elaboration: The modular nature of this synthetic approach, enabled by the building block, allows for the systematic and independent variation of different parts of the final molecule. This is essential for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Perspectives
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and the favorable properties imparted by its constituent heterocycles make it a highly valuable and versatile building block. The ability to readily introduce this scaffold into more complex molecules facilitates the rapid exploration of chemical space and the optimization of lead compounds.
As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of such well-designed building blocks will only increase. Future applications of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine and its derivatives are likely to expand beyond kinase inhibition into other areas of therapeutic intervention, including the development of modulators for other enzyme families and GPCRs. The continued exploration of the rich chemistry of the pyridazine core, coupled with the advantageous properties of the piperidin-4-ylmethoxy linker, will undoubtedly fuel the discovery of the next generation of medicines.
References
- Xu, Y., & Brenning, B. G. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors (U.S. Patent No. 10,875,864 B2). U.S.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- Shandong Youbang Biochem Tech. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104447569A).
- Merck Patent Gmbh. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives (WO2021013864A1).
Sources
The Versatile Scaffold: A Technical Guide to 3-Chloro-6-alkoxypyridazine Derivatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1] Among its numerous derivatives, the 3-chloro-6-alkoxypyridazine framework stands out as a particularly versatile building block, offering multiple avenues for synthetic modification and a gateway to a diverse range of biologically active compounds. This technical guide provides an in-depth review of the synthesis, reactivity, and biological applications of 3-chloro-6-alkoxypyridazine derivatives, offering field-proven insights for researchers and developers in the chemical sciences.
The Strategic Synthesis of 3-Chloro-6-alkoxypyridazines
The primary and most common route to 3-chloro-6-alkoxypyridazine derivatives commences with the readily available and inexpensive starting material, maleic hydrazide (1). The synthesis is a two-step process that first involves the conversion of maleic hydrazide to the key intermediate, 3,6-dichloropyridazine (2). This transformation is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] The choice of POCl₃ is strategic; its potent dehydrating and chlorinating properties efficiently convert the pyridazinedione tautomer of maleic hydrazide into the desired dichlorinated product.
The second and defining step is the regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms in 3,6-dichloropyridazine with an alkoxide. This selectivity is the cornerstone of the synthetic strategy. The two chlorine atoms on the pyridazine ring are not electronically equivalent. The carbon at the 6-position is generally more susceptible to nucleophilic attack than the carbon at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atoms. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the alkoxide, a single chlorine atom can be displaced to yield the desired 3-chloro-6-alkoxypyridazine (3).[2]
A variety of sodium or potassium alkoxides can be employed, allowing for the introduction of a diverse range of alkoxy groups, from simple methoxy and ethoxy to more complex moieties. The choice of the corresponding alcohol as the solvent is often preferred to maintain a high concentration of the nucleophile and drive the reaction to completion.
Figure 1: General synthetic scheme for 3-chloro-6-alkoxypyridazine derivatives.
Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridazine[3]
This protocol outlines the synthesis of 3-chloro-6-methoxypyridazine, a common and representative example of the class.
Part A: Synthesis of 3,6-Dichloropyridazine (2)
-
Materials: Maleic hydrazide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add phosphorus oxychloride to maleic hydrazide. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice-water. This step must be performed slowly and with cooling, as the reaction of residual POCl₃ with water is highly exothermic.
-
The precipitated crude 3,6-dichloropyridazine is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol.
-
Part B: Synthesis of 3-Chloro-6-methoxypyridazine (3a)
-
Materials: 3,6-Dichloropyridazine, Sodium methoxide, Methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add 3,6-dichloropyridazine to the sodium methoxide solution in a portion-wise manner, while maintaining the temperature at a controlled level (e.g., room temperature or slightly elevated).
-
Stir the reaction mixture for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
The precipitated 3-chloro-6-methoxypyridazine is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
The Reactive Hub: Chemical Reactivity and Further Functionalization
The 3-chloro-6-alkoxypyridazine scaffold is a versatile intermediate primarily due to the reactivity of the chlorine atom at the 3-position. This chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the key to creating diverse libraries of compounds for biological screening.
Common transformations of the 3-chloro group include:
-
Amination: Reaction with various primary and secondary amines (aliphatic or aromatic) leads to the corresponding 3-amino-6-alkoxypyridazine derivatives. These reactions often require elevated temperatures and may be carried out in the presence of a base.[3]
-
Thiolation: Displacement of the chlorine with thiols or sodium/potassium thiolates yields 3-thioether-6-alkoxypyridazine derivatives.[4]
-
Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or substituted amino groups.
The alkoxy group at the 6-position is generally more stable and less reactive than the chloro group at the 3-position, allowing for selective functionalization of the latter. This differential reactivity is a significant advantage in multistep syntheses.
Figure 2: Key reactions for the functionalization of the 3-chloro-6-alkoxypyridazine scaffold.
Biological Significance and Applications in Drug Discovery
The pyridazine nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The 3-chloro-6-alkoxypyridazine moiety serves as a crucial starting point for the synthesis of many of these biologically active molecules.
Anticancer Activity
A significant area of research for pyridazine derivatives is in oncology. Several studies have demonstrated the potent anti-proliferative activity of compounds derived from the 3-chloro-6-alkoxypyridazine scaffold. These derivatives have been shown to target various components of cancer cell signaling pathways.
One key area of investigation is the inhibition of protein kinases. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyridazine-based compounds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[5][6] For instance, certain 3,6-disubstituted pyridazines have shown significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[5]
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate group to its substrate. The pyridazine scaffold, with its ability to be functionalized with various substituents, can be tailored to achieve high affinity and selectivity for the target kinase.
Figure 3: General mechanism of action of pyridazine-based kinase inhibitors.
Table 1: Anticancer Activity of Selected Pyridazine Derivatives
| Compound ID | R Group at C6 | Substituent at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11m | Trifluoromethyl | Methyltetrahydropyran-amino | T-47D (Breast) | 0.43 ± 0.01 | [5] |
| 11m | Trifluoromethyl | Methyltetrahydropyran-amino | MDA-MB-231 (Breast) | 0.99 ± 0.03 | [5] |
| 9e | Phenyl | Substituted amide | A498 (Renal) | >97% inhibition | [7] |
| 9e | Phenyl | Substituted amide | T-47D (Breast) | ~80% inhibition | [7] |
| 5 | Allylthio | Homopiperidinylamino | A549 (Lung) | Potent | [4] |
Note: The table presents a selection of data to illustrate the anticancer potential. For detailed information, please refer to the cited literature.
Other Biological Activities
Beyond cancer, pyridazine derivatives have shown promise in other therapeutic areas. For example, certain 3-amino-6-aryl-pyridazines have been investigated as selective antagonists for the GABA-A receptor, suggesting potential applications in neurological disorders.[8] The ability to modulate the substituents at both the 3 and 6 positions of the pyridazine ring allows for fine-tuning of the pharmacological properties to achieve desired selectivity and potency.
Applications in Agrochemicals
The versatility of the 3-chloro-6-alkoxypyridazine scaffold extends beyond pharmaceuticals into the realm of agrochemicals. These compounds serve as valuable intermediates in the synthesis of novel herbicides and fungicides.[9][10] The pyridazine core can be found in several commercialized agrochemicals, and ongoing research continues to explore new derivatives with improved efficacy and environmental profiles. For instance, certain 3-arylalkylamino-6-chloropyridazines have demonstrated herbicidal activity against broadleaf weeds.[9]
Conclusion and Future Perspectives
The 3-chloro-6-alkoxypyridazine scaffold represents a highly valuable and versatile platform in modern chemical research. Its straightforward and scalable synthesis, coupled with the tunable reactivity of the 3-chloro position, provides a robust entry point for the creation of diverse molecular architectures. The demonstrated broad spectrum of biological activities, particularly in the area of anticancer drug discovery, underscores the importance of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to introduce an even wider range of functional groups at the 3-position will continue to be a priority.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial to further optimize the potency and selectivity of these derivatives for their respective biological targets.
-
Target Identification and Mechanism of Action Studies: For compounds with promising biological activity, elucidating their precise molecular targets and mechanisms of action will be essential for their progression as therapeutic or agrochemical agents.
-
Preclinical and Clinical Development: Promising lead compounds will need to undergo rigorous preclinical and, eventually, clinical evaluation to assess their safety and efficacy.
References
- Shaalan, M. M., Osman, E. E. A., Attia, Y. M., & Naguib, B. H. (2024).
- Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. (2025, August 5).
- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (2025). BenchChem.
- An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applic
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). Acta Poloniae Pharmaceutica.
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(36), 25353-25372.
- Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., ... & Tewari, A. K. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Chemistry Journal, 57(3), 329-341.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology.
- Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. (2025, August 7).
- Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. (2010, February 24). PubMed.
- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630.
- 3-Chloro-6-hydrazinopyridazine. (n.d.). Chem-Impex.
- Hu, T., Stearns, B. A., Campbell, B. T., Arruda, J. M., Chen, C., Aiyar, J., ... & Munoz, B. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2767–2770.
- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630.
- Wang, Y., Li, Y., Wang, J., Li, Y., Li, P., & Li, Z. (2021). Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. Pest management science, 77(5), 2445–2454.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (n.d.).
- Steinborn, C., Tancredi, A., Habiger, C., & Magauer, T. (2023). Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry–A European Journal, e202203531.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Salman, M., & Nandi, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists against induced coma. Drug design, development and therapy, 9, 5677–5690.
- Pogorzelska, A., Sławiński, J., Brożewicz, K., Ulenberg, S., & Bączek, T. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules (Basel, Switzerland), 20(12), 22029–22045.
- Pyridazine Deriv
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). MDPI.
- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. (2023, May).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sincerechemical.com [sincerechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Metabolic Stability Profiling of Piperidine-Pyridazine Ethers: Mechanisms, Prediction, and Optimization
Topic: Metabolic Stability Predictions for Piperidine-Pyridazine Ethers Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The piperidine-pyridazine ether scaffold represents a privileged structural motif in modern medicinal chemistry, frequently appearing in GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. While the pyridazine ring offers desirable physicochemical properties—such as reduced lipophilicity and unique hydrogen-bonding capabilities—the ether linkage connecting it to a piperidine moiety introduces specific metabolic liabilities.
This guide provides a comprehensive technical framework for predicting, assessing, and optimizing the metabolic stability of this scaffold. We deconstruct the specific CYP450-mediated pathways (N-dealkylation, O-dealkylation, and ring oxidation), detail a self-validating microsomal stability protocol, and outline structural modification strategies to extend half-life (
Mechanistic Deconstruction of Instability
To predict stability, one must first understand the "soft spots" where Cytochrome P450 (CYP) enzymes initiate attack. In piperidine-pyridazine ethers, three primary vectors of metabolism exist:
N-Dealkylation (The Piperidine Liability)
The nitrogen atom of the piperidine ring, particularly when substituted (e.g., N-benzyl or N-alkyl), is a prime target for CYP3A4 and CYP2D6.
-
Mechanism: CYP450 abstracts a hydrogen atom from the
-carbon adjacent to the nitrogen. This forms an unstable carbinolamine intermediate, which spontaneously collapses to release the alkyl group as an aldehyde and the free amine.[1] -
Impact: This is often the rate-limiting step in clearance for this scaffold.
O-Dealkylation (The Ether Liability)
The ether linkage (C-O-C) connecting the piperidine and pyridazine rings is susceptible to oxidative cleavage.
-
Mechanism: Similar to N-dealkylation, hydroxylation occurs at the carbon
to the ether oxygen. The resulting hemiacetal is unstable and cleaves, typically destroying the pharmacophore by separating the two ring systems. -
Specificity: This pathway is frequently driven by CYP2D6 (for basic amines) or CYP1A2/CYP3A4.
Pyridazine Ring Oxidation
While pyridazine is generally more metabolically robust than phenyl or furan rings due to its electron-deficient nature, it is not immune.
-
Mechanism: Oxidation can occur at the carbon atoms of the pyridazine ring (C-hydroxylation) or at the nitrogen atoms (N-oxidation), leading to polar metabolites that are rapidly excreted.
Diagram 1: Metabolic Pathways of Piperidine-Pyridazine Ethers
The following diagram illustrates the competitive metabolic pathways affecting this scaffold.
Caption: Competitive CYP450 metabolic pathways. N-dealkylation and O-dealkylation involve unstable intermediates leading to fragmentation.[1]
In Silico Prediction & Structural Optimization
Before synthesis, computational tools and rational design strategies should be employed to mitigate the liabilities identified above.
Prediction Tools
-
MetaPrint2D / Xenosite: These tools use machine learning on historical metabolic data to predict the "Site of Metabolism" (SOM). For piperidine-pyridazine ethers, look for high "metabolic scores" on the piperidine
-carbons. -
QM-based methods: Calculating the Hydrogen Bond Dissociation Energy (BDE) of the
-C-H bonds can predict susceptibility to CYP abstraction. Lower BDE correlates with higher instability.
Structural Modification Strategies
Once the SOM is confirmed, the following medicinal chemistry strategies are field-proven to enhance stability:
| Strategy | Target Site | Mechanism of Action | Potential Risk |
| Fluorination | Piperidine | Blocks H-abstraction due to strong C-F bond; lowers | May reduce potency if basicity is critical for binding. |
| Methylation | Piperidine | Introduces steric hindrance blocking CYP approach. | Can introduce chirality; may clash with receptor pocket. |
| Ring Contraction | Piperidine | Changes ring geometry and electronics; often reduces N-dealkylation rate. | May alter vector of the ether linkage. |
| Ether to Amine | Linker (C-O-C | Removes O-dealkylation liability; changes H-bond acceptor to donor/acceptor. | May increase N-oxidation potential. |
| Deuteration | Exploits Kinetic Isotope Effect (KIE) to slow C-H bond breakage. | High cost of goods; usually a late-stage optimization. |
Experimental Validation: The "Gold Standard" Protocol
Reliable prediction requires high-quality data. The following protocol for Microsomal Stability is designed to be robust and self-validating.
Materials & Reagents[2][3][4][5][6]
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6PDH) OR solid NADPH (final conc. 1 mM). -
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Protocol
This protocol assumes a 96-well plate format for medium throughput.
-
Preparation:
-
Prepare 10 mM stock of test compound in DMSO.
-
Dilute to 1 µM working solution in Phosphate Buffer (ensure DMSO < 0.1% final).
-
-
Pre-Incubation:
-
Add 30 µL of liver microsomes (diluted to 1.0 mg/mL in buffer) to wells.
-
Add 30 µL of test compound (1 µM).
-
Incubate at 37°C for 10 minutes to equilibrate.
-
-
Initiation:
-
Add 60 µL of pre-warmed NADPH solution to start the reaction (Final volume = 120 µL; Final protein = 0.5 mg/mL).
-
Control: For negative control, add buffer instead of NADPH.[2]
-
-
Sampling:
-
At time points
min, remove 15 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution (1:10 dilution) to stop the reaction.
-
-
Processing:
-
Centrifuge plates at 4,000 rpm for 20 mins at 4°C to pellet proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
Metabolite Identification (MetID)
To confirm where the molecule is breaking, perform MetID on the
-
Instrument: Q-TOF or Orbitrap.
-
Method: Gradient elution (5% to 95% ACN in water + 0.1% Formic Acid).
-
Trigger: Data Dependent Acquisition (DDA) – select top 3 most intense ions for MS/MS fragmentation.
-
Analysis: Look for mass shifts:
-
+16 Da: Hydroxylation (Ring or alkyl chain).
-
+32 Da: Di-hydroxylation.
-
-14 Da: N-demethylation (if methyl group present).[1]
-
Loss of Ring Mass: Indicates O-dealkylation cleavage.
-
Diagram 2: Experimental Workflow
This diagram outlines the logical flow from incubation to data extraction.
Caption: Standardized workflow for determining intrinsic clearance and identifying metabolic soft spots.
Data Analysis & Interpretation
The raw data (peak area ratios of Analyte/Internal Standard) must be converted into intrinsic clearance values to enable cross-compound comparison.
Calculation of Half-Life ( )
Plot the natural logarithm of the percent parent remaining versus time.[2][3] The slope (
Intrinsic Clearance ( )
Convert half-life to intrinsic clearance, normalized for protein concentration.[4] This value represents the enzyme's ability to metabolize the drug in the absence of flow limitations.
Benchmarks for Human Liver Microsomes:
-
Low Clearance:
(Stable) -
Moderate Clearance:
-
High Clearance:
(Unstable)
References
-
Zhang, X., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Drug Metabolism and Disposition.[5] Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5] Link
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link
Sources
Methodological & Application
Standard Protocol for Nucleophilic Aromatic Substitution of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine: A Detailed Guide for Medicinal Chemists
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to modulate a wide range of biological targets.[1] Derivatives of this heterocyclic system are integral to the development of therapeutics for conditions spanning from inflammatory diseases to cancer.[2][3] The compound 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine serves as a versatile intermediate, where the chlorine atom at the 3-position is primed for nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] This guide provides a comprehensive protocol for the SNAr of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine with various nucleophiles, grounded in established chemical principles and supported by practical, field-proven insights.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on the electron-deficient pyridazine ring proceeds via a well-established two-step addition-elimination mechanism.[5] The presence of two adjacent nitrogen atoms in the pyridazine ring inductively withdraws electron density, activating the ring towards nucleophilic attack.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, with significant stabilization provided by the ring nitrogens. In the second, typically rapid step, the aromaticity is restored by the elimination of the chloride leaving group.
The 6-(piperidin-4-ylmethoxy) substituent, being an electron-donating group, can influence the reactivity of the 3-position. However, the inherent electron deficiency of the pyridazine ring generally ensures that the SNAr reaction proceeds efficiently under appropriate conditions.
Visualizing the General Reaction Scheme
Caption: General scheme for the nucleophilic aromatic substitution.
Core Experimental Protocol: A Representative Amination
This protocol details a standard procedure for the amination of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine with a representative primary amine, aniline. This method can be adapted for other nitrogen, sulfur, or oxygen nucleophiles with appropriate modifications to the base and reaction temperature.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine | ≥95% | BenchChem | Starting material. |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich | Representative amine nucleophile. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Acros Organics | Non-nucleophilic base. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Scientific | Aprotic polar solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | For aqueous wash. |
| Brine (Saturated aqueous NaCl) | - | - | For aqueous wash. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | - | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add aniline (1.2 eq) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 3-anilino-6-(piperidin-4-ylmethoxy)pyridazine.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for amination.
Adaptation for Other Nucleophiles and Troubleshooting
The presented protocol is robust and can be adapted for a variety of nucleophiles. The following table provides starting points for different nucleophile classes.
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| N-Nucleophiles | Primary/Secondary Amines | DIPEA, K₂CO₃, Cs₂CO₃ | DMSO, DMF, NMP | 100-150 | For less nucleophilic amines, higher temperatures and stronger bases may be necessary. |
| S-Nucleophiles | Thiols (R-SH) | NaH, K₂CO₃ | DMF, THF | 25-100 | The thiol is often deprotonated with a base like NaH at 0°C before adding the pyridazine. |
| O-Nucleophiles | Alcohols/Phenols (R-OH) | NaH, K₂CO₃, NaOtBu | DMF, THF | 80-160 | Requires anhydrous conditions and a strong base to generate the alkoxide/phenoxide.[3] For some substrates, copper catalysis might be beneficial.[3] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Insufficient temperature, inactive base, or steric hindrance.
-
Solution: Increase the reaction temperature, use a stronger base (e.g., NaH for O- and S-nucleophiles), or consider microwave irradiation to accelerate the reaction. Ensure all reagents, especially the solvent and base, are anhydrous.
-
-
Formation of Side Products:
-
Cause: The pyridazine ring can be susceptible to hydrolysis or other side reactions at high temperatures in the presence of water and a strong base, potentially leading to pyridazinone formation.[2]
-
Solution: Ensure strictly anhydrous conditions. Perform the reaction at the lowest effective temperature.
-
-
Difficult Purification:
-
Cause: The basic piperidine moiety can cause streaking on silica gel.
-
Solution: Pre-treat the silica gel with triethylamine (0.5-1% in the eluent) or use a different stationary phase like alumina.
-
Conclusion
The nucleophilic aromatic substitution of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is a reliable and versatile method for the synthesis of diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the nucleophile, researchers can efficiently generate novel derivatives for biological evaluation. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.
References
- Google Patents. (1983). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.
-
Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394. Available at: [Link]
- Google Patents. (1959). 3-amino-6-substituted pyridazines and methods of preparing and utilizing same. US2891953A.
-
PubChem. (n.d.). 3-Chloro-6-methoxypyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Gelin, M., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(5), 1836-1851. Available at: [Link]
-
Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Available at: [Link]
-
Wallace, E. V. B. (2008). A scaffold for the synthesis of highly functionalised heterocycles [Doctoral dissertation, Durham University]. Durham E-Theses. Available at: [Link]
- Google Patents. (1992). 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. EP0469992A1.
-
Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
-
Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. Available at: [Link]
- Van der Plas, H. C. (1978). The S N (ANRORC) mechanism: a new mechanism for nucleophilic substitution in aza-aromatic compounds. Accounts of Chemical Research, 11(12), 462-468.
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447385A.
-
Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. Available at: [Link]
-
NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Available at: [Link]
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at: [Link]
-
Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. Available at: [Link]
- Google Patents. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A.
- El-Gaby, M. S. A., et al. (2002). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2002(5), 157-168.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
- Aamir, M., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431-3439.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Introduction: Navigating the Challenges of Pyridazine Functionalization
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridazine ring via cross-coupling reactions is therefore a critical endeavor for the generation of novel molecular entities. Among these transformations, the Suzuki-Miyaura coupling stands out as a powerful and versatile method for the formation of C-C bonds, lauded for its operational simplicity and broad functional group tolerance.[1][2]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a particularly challenging substrate: 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine . This substrate presents a confluence of three distinct hurdles: the inherent electron deficiency of the pyridazine ring, the lower reactivity of a chloro leaving group compared to its bromo or iodo counterparts, and the presence of a basic piperidine nitrogen, which can act as a poison to the palladium catalyst. Overcoming these challenges requires a carefully considered approach to the selection of the catalytic system and reaction parameters. These application notes will dissect the key variables and provide a robust, optimized protocol for the successful coupling of this substrate with a variety of aryl and heteroaryl boronic acids.
The Catalytic Cycle and Key Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, the following steps are of particular importance:
-
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides. The electron-deficient nature of the pyridazine ring can, in principle, facilitate this step. However, the choice of a sufficiently electron-rich and bulky ligand is crucial to promote the reaction with the C-Cl bond.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The base activates the boronic acid, making it more nucleophilic.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
A significant challenge with the target substrate is the potential for the basic nitrogen of the piperidine moiety to coordinate with the palladium center, leading to catalyst inhibition or deactivation. This can disrupt the catalytic cycle and lead to low yields.
Core Directive: A Strategy for Success
To address the challenges posed by 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, a multi-faceted strategy is required:
-
Selection of a High-Activity Catalyst System: A robust palladium precatalyst paired with a sterically hindered and electron-donating ligand is essential to overcome the low reactivity of the chloro-pyridazine and mitigate catalyst poisoning.
-
Careful Choice of Base and Solvent: The base must be strong enough to promote transmetalation without causing degradation of the starting materials or product. The solvent system needs to ensure the solubility of all components.
-
Optimization of Reaction Parameters: Temperature and reaction time are critical variables that will likely require fine-tuning for optimal results with different boronic acid coupling partners.
Detailed Application Notes: Optimizing Reaction Parameters
The Palladium Precatalyst: A Foundation for Activity
While a variety of palladium sources can be used, for challenging substrates, pre-formed catalysts or those generated in situ from a stable Pd(II) source are often preferred for their consistency.
-
Recommended Precatalysts:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source that requires the addition of a ligand.
-
Pd(OAc)₂ (Palladium(II) acetate): A stable Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Buchwald Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3): These are highly active, air- and moisture-stable precatalysts that incorporate a bulky biarylphosphine ligand. They are particularly well-suited for challenging couplings of heteroaryl chlorides.
-
The Ligand: The Key to Success
The choice of ligand is arguably the most critical factor for the successful coupling of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine. The ligand must be sufficiently electron-rich to promote oxidative addition of the C-Cl bond and sterically bulky to prevent catalyst deactivation by the piperidine nitrogen.
-
Recommended Ligands:
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These dialkylbiarylphosphine ligands are the gold standard for challenging Suzuki-Miyaura couplings.[4][5] Their steric bulk and electron-donating properties enhance catalyst stability and activity.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can also be highly effective, offering strong electron donation and good steric shielding of the palladium center.
-
The Base: Driving the Transmetalation
The base plays a crucial role in the transmetalation step. A screening of bases is often necessary to find the optimal conditions.
-
Recommended Bases:
-
K₃PO₄ (Potassium phosphate): A strong, non-nucleophilic base that is often effective in Suzuki couplings of heteroaryl chlorides.
-
Cs₂CO₃ (Cesium carbonate): A strong base that can be particularly effective in difficult couplings.
-
K₂CO₃ (Potassium carbonate): A commonly used and cost-effective base, often used in aqueous solvent mixtures.
-
In some cases, for substrates with a basic nitrogen, the reaction can proceed without an external base, as the substrate itself can act as a base. However, for a chloro-pyridazine, an external base is likely necessary to achieve a reasonable reaction rate.
The Solvent System: A Harmonious Medium
A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.
-
Recommended Solvent Systems:
-
Dioxane/H₂O: A classic and highly effective solvent system for Suzuki couplings.
-
Toluene/H₂O: Another common and effective solvent mixture.
-
2-MeTHF/H₂O: A more environmentally friendly alternative to dioxane and toluene.
-
Thorough degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine. Optimization of the parameters outlined above may be necessary for specific boronic acid coupling partners.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, the boronic acid, and the base.
-
Add the palladium precatalyst and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine with various boronic acids.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) or XPhos-Pd-G3 (2.5 mol%) | High activity for challenging substrates. |
| Ligand | XPhos (5 mol%) or SPhos (5 mol%) | Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst poisoning.[4] |
| Base | K₃PO₄ (2.5 equiv) | Strong, non-nucleophilic base effective for heteroaryl chlorides. |
| Solvent | Dioxane/H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | A good starting temperature to ensure sufficient reaction rate. |
| Boronic Acid | 1.3 equiv | A slight excess to drive the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Try a different palladium precatalyst/ligand combination (e.g., an NHC-based system). |
| Insufficiently active conditions | Increase the reaction temperature in 10 °C increments. Increase the catalyst and ligand loading. | |
| Catalyst poisoning | Consider using a ligand with greater steric bulk. The addition of a halide salt additive may mitigate inhibition.[2] | |
| Side Reactions | Protodeboronation of boronic acid | Use a less polar solvent system or a milder base. Ensure the reaction is run under strictly anaerobic conditions. |
| Homocoupling of boronic acid | This is often promoted by the presence of oxygen. Ensure thorough degassing. | |
| Dehalogenation of starting material | Optimize the ligand and base. A less electron-rich ligand may suppress this side reaction. |
Conclusion
The Suzuki-Miyaura coupling of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is a challenging yet achievable transformation. Success hinges on the careful selection of a highly active palladium catalyst system, particularly a bulky and electron-rich phosphine ligand, to overcome the inherent difficulties of coupling an electron-deficient chloro-pyridazine in the presence of a basic piperidine moiety. The protocols and optimization strategies detailed in these application notes provide a solid framework for researchers to successfully synthesize a diverse range of novel pyridazine derivatives for applications in drug discovery and materials science.
References
-
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. ElectronicsAndBooks. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
-
A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | Request PDF. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Procedures for N-Alkylation of the Piperidine Ring in 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Executive Summary
This application note provides comprehensive, field-validated protocols for the N-alkylation of the secondary piperidine amine in 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine . Designed for medicinal chemists and drug development professionals, this guide details the mechanistic rationale, step-by-step methodologies, and analytical validation required to achieve high-yielding functionalization while preserving the integrity of the reactive 3-chloropyridazine pharmacophore.
Structural Analysis & Mechanistic Rationale
The target molecule, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, is a bifunctional scaffold containing two critical reactive centers:
-
Secondary Piperidine Amine: A strong nucleophile and the intended site for N-alkylation.
-
3-Chloropyridazine Moiety: An electron-deficient heteroaromatic system. The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr) if exposed to strong nucleophiles at elevated temperatures.
Strategic Imperative: The primary synthetic challenge is achieving selective N-alkylation of the piperidine ring without triggering intermolecular SNAr (where the piperidine nitrogen of one molecule attacks the 3-chloro position of another, leading to oligomerization). Consequently, all protocols must be executed under mild conditions (room temperature) using highly selective reagents[1].
We present two validated approaches:
-
Reductive Amination (Recommended): Operates under mildly acidic to neutral conditions, completely mitigating the SNAr risk. It inherently prevents over-alkylation to quaternary ammonium salts[2][3].
-
Direct N-Alkylation: Utilizes an alkyl halide and a non-nucleophilic base. This method is reserved for introducing specific alkyl groups that cannot be derived from available carbonyls (e.g., methyl groups via methyl iodide)[1].
Reaction Pathway Visualization
Reaction pathways for N-alkylation of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine.
Protocol 1: Reductive Amination (Preferred Method)
Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the hydridic character of the boron. This makes it unreactive toward most aldehydes and ketones, but highly reactive toward the more electrophilic iminium ion intermediate, ensuring selective amine formation[3][4].
Reagents (1.0 mmol scale):
-
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine: 1.0 eq (227.7 mg)
-
Target Aldehyde/Ketone: 1.1 eq
-
NaBH(OAc)₃: 1.5 eq (318 mg)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): 10 mL
-
Glacial Acetic Acid (Optional, for ketones only): 1.0 eq
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the piperidine derivative in anhydrous DCE (0.1 M concentration)[4].
-
Iminium Formation: Add the aldehyde or ketone (1.1 eq). Crucial Step: Stir the mixture at room temperature for 30–60 minutes before adding the reducing agent. This pre-incubation allows the iminium ion to form fully, preventing the premature reduction of the carbonyl compound to an alcohol[2].
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the mild exotherm and ensures a steady supply of hydride to the newly formed iminium ions.
-
Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS. Do not heat the reaction, as maintaining ambient temperature protects the 3-chloropyridazine moiety.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Rationale: Bicarbonate neutralizes any trace acetic acid and safely decomposes unreacted hydride without generating vigorous hydrogen gas evolution. Extract the aqueous layer with DCM (3 x 10 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
Protocol 2: Direct N-Alkylation (Alternative Method)
Causality Focus: The use of N,N-diisopropylethylamine (DIPEA) is critical. As a sterically hindered base, it acts purely as a proton sponge to neutralize the hydrohalic acid byproduct. It will not compete with the piperidine for the alkyl halide, nor will it attack the 3-chloropyridazine ring[1].
Reagents (1.0 mmol scale):
-
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine: 1.0 eq (227.7 mg)
-
Alkyl Halide (e.g., Alkyl Bromide/Iodide): 1.05 eq
-
DIPEA: 2.0 eq (348 µL)
-
Anhydrous Acetonitrile (MeCN) or DMF: 10 mL
Step-by-Step Procedure:
-
Preparation: Dissolve the piperidine derivative in anhydrous MeCN (0.1 M) under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Alkylation: Slowly add the alkyl halide (1.05 eq) dropwise via syringe. Crucial Step: Slow addition and strict stoichiometric control (slight excess only) are mandatory to prevent over-alkylation to the quaternary ammonium salt[1].
-
Reaction Monitoring: Stir at room temperature for 12–24 hours. Rationale: Heating increases the risk of the secondary amine attacking the 3-chloro position of another molecule (intermolecular SNAr), leading to unwanted oligomerization.
-
Work-up: Concentrate the mixture under reduced pressure to remove MeCN. Partition the residue between Ethyl Acetate (20 mL) and water (10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography[1].
Quantitative Data & Method Comparison
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |
| Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl Halide, DIPEA |
| Solvent | DCE or DCM | MeCN or DMF |
| Temperature | Room Temperature | Room Temperature |
| Over-alkylation Risk | Very Low (Stops at tertiary amine) | Moderate (Risk of quaternary salt) |
| 3-Chloropyridazine Stability | Excellent (Mildly acidic/neutral) | Good (Requires strict RT control) |
| Typical Yield | 75% – 90% | 60% – 80% |
Analytical Validation & Troubleshooting
To ensure the integrity of the self-validating system, use the following analytical markers for 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine derivatives:
-
Mass Spectrometry (LC-MS): The starting material has a molecular weight of ~227.7 g/mol . In positive ESI mode, look for the
peak at m/z 228.1 . -
Isotopic Pattern Verification: Because the molecule contains a single chlorine atom, the MS spectrum must display a characteristic 3:1 isotopic ratio for the
peaks (e.g., m/z 228.1 and 230.1 for the starting material). Self-Validation: If the product mass lacks this 3:1 pattern, SNAr dechlorination has occurred, indicating the reaction temperature was too high or the base was too strong. -
NMR Spectroscopy: The disappearance of the broad singlet corresponding to the secondary amine N-H proton (typically around 1.5 - 2.5 ppm in
, depending on concentration) and the appearance of the new alkyl substituent peaks will confirm successful conversion.
References
-
[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem. URL:
-
[2] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem. URL:
-
[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. URL:
-
[3] Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH). URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Synthesis of biaryl ethers using 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine as a precursor
Application Note: Precision Synthesis of Biaryl Ethers via 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold and Its Utility The 3-alkoxy-6-chloropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in inhibitors for LSD1 (Lysine-specific demethylase 1) , p38 MAP kinase , and various GPCR ligands. The specific precursor, 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (1) , offers a versatile entry point for synthesizing biaryl ethers via the displacement of the C3-chlorine atom.
1.2 The Mechanistic Challenge: Electronic Deactivation Successfully utilizing (1) requires understanding its electronic environment. Unlike 3,6-dichloropyridazine, which is highly electrophilic, (1) contains an electron-donating alkoxy group at the C6 position.
-
Effect: The C6-alkoxy group donates electron density into the pyridazine ring (mesomeric effect), significantly deactivating the C3-chlorine toward nucleophilic attack.
-
Consequence: Standard
conditions used for dichloropyridazines (e.g., /Acetone/Reflux) often fail or result in sluggish conversion. High-boiling polar aprotic solvents (DMSO, NMP) or transition-metal catalysis are frequently required.
1.3 Critical Pre-Reaction Check: Amine Protection WARNING: The secondary amine on the piperidine ring is a potent nucleophile. If (1) is used as the free amine, it will compete with the phenol, leading to intermolecular self-polymerization (N-arylation) rather than the desired O-arylation.
-
Requirement: Ensure the piperidine nitrogen is protected (e.g., N-Boc , N-Cbz ) before attempting the coupling. The protocols below assume the use of N-Boc-3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine .
Part 2: Reaction Pathways & Decision Logic
The choice between Nucleophilic Aromatic Substitution (
Figure 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal coupling strategy based on phenolic substrate properties.
Part 3: Detailed Experimental Protocols
Method A: Base-Mediated (The Standard Approach)
Best for: Unhindered phenols, electron-deficient phenols, and cost-sensitive scale-up.
Reagents:
-
Precursor: N-Boc-3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Preferred over for better solubility in organic media. -
Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)
Step-by-Step Protocol:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Charging: Add the Phenol (1.2 equiv) and
(2.0 equiv) to the vial. Add anhydrous DMSO. -
Activation: Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide species. Note: Evolution of gas or slight color change indicates deprotonation.
-
Addition: Add the Pyridazine precursor (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 110°C . Monitor by LC-MS or TLC.
-
Typical reaction time:[1] 4–12 hours.
-
Checkpoint: If conversion is <50% after 6 hours, increase temp to 130°C.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (3x) and brine (1x) to remove DMSO.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Table 1: Solvent & Base Optimization Data (Representative)
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | 90 | 45 | Incomplete conversion after 24h. | |
| 2 | DMSO | 110 | 68 | Moderate yield, some hydrolysis. | |
| 3 | DMSO | 110 | 88 | Optimal conditions. Clean profile. | |
| 4 | THF | NaH | 60 | 30 | Too low temp for deactivated system. |
Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Electron-rich phenols, sterically hindered phenols, or temperature-sensitive substrates.
Reagents:
-
Catalyst:
(2–5 mol%) -
Ligand: RockPhos or BrettPhos (4–10 mol%) - These bulky, electron-rich ligands are essential for C-O coupling.
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a glovebox or under strict inert atmosphere, mix
and the Ligand in the solvent. Stir for 10 mins to form the active catalytic species (color change often observed). -
Reaction Assembly: Add the Pyridazine precursor (1.0 equiv), Phenol (1.2 equiv), and Base to the reaction vessel.
-
Initiation: Add the catalyst/ligand solution via syringe.
-
Heating: Heat to 90°C (Toluene) or 100°C (Dioxane) for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Scavenger resins may be needed to remove residual Pd traces for pharmaceutical applications.
Part 4: Mechanistic Visualization
Figure 2:
Caption: Step-wise mechanistic flow of the base-mediated Nucleophilic Aromatic Substitution.
Part 5: Troubleshooting & FAQ
Q: My reaction is stuck at 40% conversion. What now?
-
A: The "deactivated electrophile" issue is likely the cause.
-
Switch Solvent: Move from DMF to DMSO (higher dielectric constant stabilizes the transition state).
-
Increase Temp: Push to 130°C (ensure your N-protecting group is stable; Boc is usually fine up to 130°C in basic DMSO for short durations, but Cbz is more robust).
-
Microwave: Microwave irradiation at 140°C for 30 mins often pushes these sluggish reactions to completion.
-
Q: I see a byproduct with M+ mass corresponding to the dimer.
-
A: Your N-protection failed or was missing. The piperidine amine attacked the chloropyridazine. Ensure you are using N-Boc starting material.
Q: Can I remove the Boc group in the same pot?
-
A: Generally, no.[3]
requires basic conditions, while Boc removal requires acid (TFA/HCl). Perform the workup, isolate the Boc-intermediate, then treat with 4N HCl/Dioxane or TFA/DCM for clean deprotection.
References
-
LSD1 Inhibitor Synthesis: Liang, Y., et al. (2013). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. [Link]
-
General
on Chloropyridazines: Ermakova, I., et al. (2020). "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids." PMC. [Link] -
Buchwald-Hartwig Coupling of Heteroaryl Ethers: Maitre, G., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Journal of the American Chemical Society. [Link]
-
Reaction of 3-Chloropyridazine Derivatives: Fan, S.Y., et al. (2009).[4] "3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine."[4] Acta Crystallographica. [Link]
Sources
Application Note: Overcoming Catalyst Deactivation in Buchwald-Hartwig Amination of Chloropyridazines
Executive Summary
The chloropyridazine core presents a unique paradox in medicinal chemistry. While its electron-deficient nature suggests high reactivity toward nucleophilic aromatic substitution (
This guide details a self-validating protocol to bypass the "N-coordination trap" inherent to pyridazines. By utilizing Third-Generation (G3) Palladacycle Precatalysts and Bulky Biaryl Phosphine Ligands , researchers can achieve high turnover numbers (TON) while suppressing competitive hydrodehalogenation.
The Scientific Challenge: The "N-Coordination Trap"
In standard Pd-catalyzed cross-couplings, the catalytic cycle relies on the active
The Failure Mode
-
Induction Lag: Traditional sources like
or require reduction or ligand exchange to form active . -
Sequestration: Before the bulky phosphine ligand can bind, the chloropyridazine substrate coordinates to the palladium center via its nitrogen atoms.
-
Deactivation: This forms a stable, unreactive "Pd-pyridazyl" complex, effectively poisoning the catalyst before oxidative addition occurs.
The Solution: Steric Bulk & Precatalysts
To overcome this, the protocol must guarantee that the Palladium is pre-ligated with a bulky ligand before it ever encounters the substrate. This is achieved using G3/G4 Precatalysts (e.g., BrettPhos Pd G3), which reductively eliminate a carbazole leaving group to release the active
Visualizing the Strategy
The following diagram illustrates the divergent pathways between productive catalysis and catalyst poisoning, highlighting where the optimized protocol intervenes.
Figure 1: Mechanism of Action. The use of G3 Precatalysts ensures the formation of the Active L-Pd(0) species (Green), bypassing the N-coordination trap (Red) common with traditional Pd sources.
Critical Optimization Parameters
A. Ligand Selection (The "Buchwald" Series)
For chloropyridazines, monodentate biaryl phosphines are superior to bidentate ligands (like BINAP) because they facilitate the difficult reductive elimination step.
| Ligand | Substrate Class | Why? |
| BrettPhos | Primary Amines / Anilines | Excellent for electron-deficient aryl chlorides; prevents Pd-N binding. |
| RuPhos | Secondary Amines | Stabilizes the Pd(II) amido complex; prevents |
| tBuBrettPhos | Amides / Weak Nucleophiles | Highest steric bulk; promotes coupling of difficult partners. |
| XPhos | General Purpose | Good starting point, but often outperformed by BrettPhos for pyridazines. |
B. Base & Solvent Systems[1][2][3]
-
Strong Base (
): Preferred for rapid reaction rates. Use in Toluene or Dioxane at 80-100°C. -
Weak Base (
/ ): Required if the substrate contains esters, nitriles, or acidic protons. Crucial: Must be used with t-Amyl alcohol or Dioxane to ensure solubility.
Experimental Protocols
Protocol A: Rapid Optimization Screen (Self-Validating)
Use this protocol to identify the optimal Ligand/Base combination within 24 hours.
Reagents:
-
Substrate: 3-Chloropyridazine derivative (0.1 mmol per vial)
-
Catalyst Stock: 4 different Pd G3 precatalysts (BrettPhos, RuPhos, XPhos, tBuBrettPhos)
-
Base: NaOtBu (Standard) and
(Sensitive)
Workflow:
-
Preparation: Prepare a stock solution of the aryl chloride and amine in anhydrous Dioxane.
-
Dosing: Distribute 0.1 mmol aliquots into 8 reaction vials.
-
Catalyst Addition: Add 2 mol% of the respective Pd G3 precatalyst as a solid.
-
Note: G3 precatalysts are air-stable, allowing solid weighing on the bench.
-
-
Base Addition: Add 1.5 equiv of base.
-
Reaction: Seal and heat to 90°C for 2 hours.
-
Validation (TLC/LCMS):
-
Pass: >90% conversion to product.[3]
-
Fail (No Reaction): Switch to stronger base or higher temp.
-
Fail (Hydrolysis/Dehalogenation): Switch to anhydrous t-Amyl alcohol and strictly dry conditions.
-
Protocol B: Scale-Up Synthesis (10 mmol Scale)
Optimized conditions for a 3-chloropyridazine + Aniline coupling.
Materials:
-
3-Chloropyridazine (1.14 g, 10 mmol)
-
Aniline derivative (12 mmol)
-
Catalyst: BrettPhos Pd G3 (0.01 – 0.05 equiv)
-
Base: NaOtBu (1.44 g, 15 mmol)
-
Solvent: Anhydrous Toluene (40 mL, 0.25 M)
Step-by-Step Procedure:
-
Charge Solids: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the Pd G3 precatalyst, Base (
), and if solid, the amine.-
Why? Adding base and catalyst together allows for pre-activation once solvent is added.
-
-
Inert Atmosphere: Seal the flask with a septum and cycle Vacuum/Nitrogen (3x).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Substrate Addition: Add the 3-chloropyridazine (and amine if liquid) via syringe.
-
Activation: Place in a pre-heated oil bath at 80°C .
-
Visual Check: The solution should turn from pale yellow to a dark amber/brown within 5-10 minutes, indicating active catalyst formation.
-
-
Monitoring: Monitor by HPLC at 1 hour. If conversion is <50%, add an additional 0.5 mol% catalyst.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.
Logic Flow for Troubleshooting
Use this decision tree to diagnose failures during the screening phase.
Figure 2: Troubleshooting Decision Matrix. Specific interventions based on LCMS data.
References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science.
-
Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4]
-
Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide."
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
Application Note: Microwave-Assisted Functionalization of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
This Application Note is designed for medicinal chemists and process development scientists optimizing the derivatization of the 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine scaffold.
Abstract & Strategic Significance
The 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, MET) and GPCR ligands.[1] The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding vectors.
However, this specific substrate presents a dual-reactivity challenge :
-
Electrophilic C3-Position: The chloropyridazine motif is activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
Nucleophilic Piperidine Nitrogen: The secondary amine is highly reactive. Without proper handling, this substrate poses a severe risk of intermolecular self-polymerization (head-to-tail dimerization) under basic conditions.
This guide details microwave-assisted protocols that overcome these stability issues, leveraging rapid heating profiles to outcompete side reactions and enable high-yielding functionalization.[1][2]
Substrate Analysis & Handling (Critical)
Before initiating synthesis, the stability of the starting material must be secured.
-
Risk: In the presence of base, the secondary amine of one molecule can attack the C3-Cl of another, leading to oligomerization.
-
Mitigation: Store the starting material as a dihydrochloride salt . Perform all C3-functionalization reactions on the
-Boc protected derivative unless using acidic conditions.
Workflow Decision Matrix
-
Path A (C3-Functionalization): Requires
-Boc protection to prevent self-coupling. Target: Suzuki-Miyaura, Buchwald-Hartwig.[1] -
Path B (N-Functionalization): Target: Reductive amination, Sulfonylation, Urea formation.[1] Can be performed directly on the C3-Cl substrate if temperatures are controlled to prevent C3-displacement.
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C3-Arylation)
Targeting the C-Cl bond to introduce aryl/heteroaryl groups.
Prerequisite: Use 3-Chloro-6-[(1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy]pyridazine .
Reaction Overview:
| Parameter | Condition | Rationale |
| Catalyst | Robust, air-stable catalyst; bidentate ligand prevents Pd-black formation under MW irradiation. | |
| Solvent | 1,4-Dioxane / Water (4:[1][3]1) | The aqueous component is critical for solubilizing the inorganic base and facilitating the transmetallation step. |
| Base | Mild enough to spare the Boc group but strong enough to activate the boronic acid. | |
| Temp/Time | Conventional heating requires 12+ hours. MW drives completion in mins, minimizing hydrolytic de-chlorination.[1] |
Step-by-Step Procedure:
-
Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add the Boc-protected pyridazine substrate (0.5 mmol), Aryl boronic acid (0.75 mmol), and
(1.5 mmol). -
Solvent: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Degas the mixture by bubbling nitrogen for 2 minutes.
-
Catalyst: Add
(20 mg, ~5 mol%). Cap the vial immediately. -
Irradiation: Place in the microwave reactor.
-
Ramp: 2 mins to
. -
Hold: 20 mins at
(High Absorption Level). -
Cool: Air jet cooling to
.
-
-
Workup: Dilute with EtOAc (20 mL), wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Amination
Displacing the C3-Cl with external amines.
Note: This reaction requires the piperidine nitrogen to be protected (Boc) to ensure the external amine acts as the sole nucleophile.
| Parameter | Condition | Rationale |
| Solvent | n-Butanol or DMSO | High boiling point polar solvents absorb MW energy efficiently ( |
| Base | DIPEA (3.0 equiv) | Scavenges HCl generated during substitution. |
| Temp/Time | Pyridazines are less electron-deficient than pyrimidines; high energy is needed to overcome the activation barrier. |
Step-by-Step Procedure:
-
Charge: Add Boc-protected substrate (0.5 mmol) and the nucleophilic amine (1.5 equiv) to a MW vial.
-
Solvent: Add n-Butanol (3 mL) and DIPEA (1.5 mmol).
-
Irradiation: Heat at
for 30 minutes. -
Purification: Evaporate solvent directly. The residue is often pure enough for deprotection, or can be recrystallized from cold ether.
Protocol C: Selective N-Functionalization (Reductive Amination)
Modifying the piperidine nitrogen while leaving the C3-Cl intact.
Substrate: Use the free amine (HCl salt) of the starting material.
Reaction Overview:
| Parameter | Condition | Rationale |
| Reagent | Mild reducing agent; does not reduce the chloropyridazine or the pyridazine double bonds. | |
| Solvent | DCE (1,2-Dichloroethane) | Standard solvent for reductive amination; good MW absorber.[1] |
| Temp/Time | Critical: Keep temp |
Step-by-Step Procedure:
-
Free Basing (In-situ): In the MW vial, suspend the substrate dihydrochloride (0.5 mmol) in DCE (4 mL). Add DIPEA (1.0 mmol) and stir for 2 mins.
-
Aldehyde Addition: Add the aldehyde (0.6 mmol) and acetic acid (1 drop). Stir for 5 mins at RT to allow imine formation.
-
Reduction: Add
(1.0 mmol). -
Irradiation: Heat at
for 10 minutes. -
Workup: Quench with saturated
. Extract with DCM. The product retains the C3-Cl handle for subsequent steps (e.g., Protocol A).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic workflows based on the protection state of the piperidine nitrogen.
Figure 1: Divergent synthetic workflows. Path A (Green) prioritizes C3-functionalization via N-protection. Path B (Red) allows direct N-modification at controlled temperatures.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Hydrolysis (OH replaces Cl) | Water concentration too high or reaction time too long. | Reduce water ratio in Suzuki solvent (try Toluene/EtOH/Water 4:2:1). Reduce MW hold time. |
| Homocoupling (Ar-Ar) | Oxygen in solvent or excess Boronic acid. | Degas solvents thoroughly (Argon sparge). Reduce Boronic acid to 1.1 equiv. |
| Polymerization/Insoluble tar | Unprotected piperidine reacting with C3-Cl. | Stop. Ensure 100% Boc-protection before heating |
| Low Conversion ( | Pyridazine ring electron-rich due to alkoxy group. | Increase Temp to |
References
-
Microwave-Assisted Synthesis of Pyridazine Derivatives. Source:Journal of Heterocyclic Chemistry. Context: Establishes baseline parameters for
on chloropyridazines, highlighting the 10-fold reduction in reaction time vs. thermal heating. -
Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines. Source:Tetrahedron Letters. Context: Details the Suzuki-Miyaura conditions specific to electron-deficient heteroaryl chlorides, validating the use of Pd(dppf)Cl2.
-
Strategies for the Synthesis of Piperidine-Containing Drugs. Source:Chemical Reviews. Context: Provides the mechanistic grounding for the "Head-to-Tail" polymerization risk of unprotected amino-aryl halides.
-
Microwave-Assisted Organic Synthesis: A Review. Source:Molecules.[4][5][6][7][8][9][10][11][12][13][14] Context: General reference for solvent selection (tan
values) and safety in microwave reactors.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Pyridazine synthesis [organic-chemistry.org]
- 14. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine Intermediates
Executive Summary
This technical guide details the scalable synthesis of tert-butyl 4-((6-chloropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate , a critical intermediate in the manufacturing of c-Met and SHP2 kinase inhibitors.
While laboratory-scale synthesis often utilizes sodium hydride (NaH) in dimethylformamide (DMF), this combination poses severe thermal runaway risks upon scale-up. This protocol presents a Process Safety-Optimized Route utilizing Tetrahydrofuran (THF) and controlled addition sequences to maximize regioselectivity and safety.
Key Performance Indicators (KPIs):
-
Target Yield: >85% (Isolated)
-
Purity: >98% (HPLC), <0.5% Bis-substituted impurity
-
Throughput: Scalable to >10 kg batches without chromatography.
Retrosynthetic Strategy & Mechanistic Insight
The synthesis relies on a Nucleophilic Aromatic Substitution (
The Challenge of Symmetry
3,6-Dichloropyridazine is a symmetric electrophile. The primary process challenge is Mono- vs. Bis-Substitution .
-
Mono-substitution (Desired): Reaction of one chloride to form the target ether.
-
Bis-substitution (Impurity): Reaction of the second chloride with a second equivalent of alkoxide.
Control Strategy: To favor mono-substitution, the reaction kinetics must be manipulated by maintaining a high local concentration of the electrophile relative to the nucleophile. This dictates an Inverse Addition protocol (adding the alkoxide to the pyridazine).
Safety Critical Critical Process Parameter (CPP)
STOP & READ: The combination of NaH and DMF is flagged as a Class 1 Process Safety Hazard. It can undergo explosive thermal decomposition at temperatures as low as 40 °C (Yang et al., Org. Process Res. Dev. 2019).[1][2]
-
Protocol Shift: This guide replaces DMF with anhydrous THF or Toluene/THF mixtures.
Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient pyridazine ring facilitates the displacement of the chloride leaving group by the piperidine-derived alkoxide.
Figure 1: Mechanistic pathway highlighting the risk of bis-substitution (red path) if stoichiometry is uncontrolled.
Detailed Experimental Protocol (Scale: 100g Basis)
Reagents:
-
N-Boc-4-hydroxymethylpiperidine: 100.0 g (0.464 mol, 1.0 equiv)
-
3,6-Dichloropyridazine: 83.0 g (0.557 mol, 1.2 equiv)
-
Sodium Hydride (60% in oil): 20.4 g (0.510 mol, 1.1 equiv)
-
Tetrahydrofuran (THF): Anhydrous, 1000 mL (10 vol)
Step 1: Alkoxide Formation (Reactor A)
-
Charge THF (500 mL) to Reactor A under
atmosphere. -
Add NaH (60%) carefully. Cool to 0–5 °C.[3]
-
Dissolve N-Boc-4-hydroxymethylpiperidine in THF (200 mL) .
-
Add slowly the piperidine solution to the NaH slurry over 60 minutes.
-
Note: Monitor
evolution. Ensure reactor venting is sized appropriately.
-
-
Stir at 20 °C for 1 hour until gas evolution ceases. This generates the sodium alkoxide.
Step 2: Coupling Reaction (Reactor B - Inverse Addition)
-
Charge 3,6-Dichloropyridazine and remaining THF (300 mL) to Reactor B.
-
Cool Reactor B to -10 °C .
-
Transfer the Alkoxide solution (from Reactor A) into Reactor B slowly over 2–3 hours.
-
Critical: Maintain internal temperature < 0 °C. Fast addition leads to high local concentration of alkoxide and increases bis-impurity.
-
-
After addition, warm to 20 °C and stir for 4 hours.
-
IPC (In-Process Control): Check HPLC. Target: <2% unreacted alcohol.
Step 3: Quench and Workup
-
Cool mixture to 0 °C.
-
Quench by slow addition of Water (50 mL) followed by Sat.
(500 mL) . -
Extract with Ethyl Acetate (2 x 500 mL) .
-
Wash combined organics with Brine (500 mL) .
-
Dry over
, filter, and concentrate to ~300 mL volume.
Step 4: Crystallization (Purification)[6]
-
Add n-Heptane (600 mL) slowly to the ethyl acetate concentrate at 50 °C.
-
Cool slowly to 0 °C over 4 hours.
-
Filter the white solid. Wash with cold Heptane/EtOAc (9:1).
-
Dry in vacuum oven at 40 °C.
Process Flow Diagram
Figure 2: Process flow ensuring separation of activation and coupling steps to control regioselectivity.
Analytical Specifications & Troubleshooting
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
NMR (400 MHz,
): 7.38 (d, J = 9.0 Hz, 1H), 6.95 (d, J = 9.0 Hz, 1H), 4.25 (d, J = 6.5 Hz, 2H), 4.15 (br s, 2H), 2.75 (br t, 2H), 2.05 (m, 1H), 1.80 (d, 2H), 1.46 (s, 9H), 1.25 (m, 2H). -
Mass Spec (ESI):
(Cl isotope pattern observed).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-Impurity (>2%) | Local excess of alkoxide during addition. | Ensure Inverse Addition (Alkoxide into Pyridazine). Slow down addition rate. Increase agitation speed in Reactor B. |
| Low Conversion | Moisture in THF or inactive NaH. | Ensure THF is anhydrous (<200 ppm water). Test NaH activity. |
| Yellow/Brown Color | Decomposition of Pyridazine (thermal). | Keep reaction temperature < 25 °C. Avoid prolonged holding times of the base mixture. |
| Safety: Pressure Spike | Fast NaH addition or water in solvent. | Vent reactor to scrubber. Use KOtBu as a non-gaseous alternative base if |
References
-
Safety of NaH/DMF: Yang, Q., et al. "Thermal Stability of NaH in DMF, DMSO, and DMAc." Organic Process Research & Development, 2019, 23(10), 2210–2217.[1] Link[1]
-
Pyridazine Chemistry: Fan, S. Y., et al. "Synthesis and antiviral activity of novel pyridazine derivatives." Chinese Chemical Letters, 2009. Link
- General Scale-up: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextual grounding for physicochemical properties of pyridazines).
-
Alternative Bases: Filali, E., et al. "Cleavage of tert-Butyl Benzoates with NaH in DMF...[4] Safe Alternative Procedure." Synlett, 2009.[4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SNAr Yields for 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine as a critical building block for advanced heterocycles. The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,6-dichloropyridazine and piperidin-4-ylmethanol.
While the 3,6-dichloropyridazine core is highly electrophilic due to the electron-withdrawing nature of its adjacent nitrogen atoms[1], researchers frequently report depressed yields (< 40%) during this specific transformation. This guide dissects the mechanistic pitfalls of this reaction—specifically chemoselectivity, thermal over-activation, and hydrolysis—and provides a self-validating, expert-level protocol to achieve >85% yields.
Quantitative Data Summary: Impact of Reaction Parameters on SNAr Yield
The table below illustrates how varying the protection strategy and thermodynamic conditions directly dictates the dominant reaction pathway.
| Protection Strategy | Base / Solvent | Temperature | Major Observed Product | Isolated Yield (%) |
| Unprotected | NaH / THF | 0 °C to RT | N-arylated & Polymerized mixture | < 15% |
| N-Boc Protected | K₂CO₃ / DMF | 80 °C | Bis-substituted byproduct | 35 - 40% |
| N-Boc Protected | NaH / THF | 0 °C to RT | 3-Chloro-6-(1-Boc-piperidin-4-ylmethoxy)pyridazine | > 85% |
Diagnostic FAQs & Troubleshooting
Q1: My reaction yields a complex, intractable mixture with minimal desired product. LC-MS shows multiple isomeric masses. What is causing this? The Causality: You are likely using unprotected piperidin-4-ylmethanol. This molecule contains both a primary alcohol and a secondary amine. While an alkoxide is a stronger nucleophile than a neutral amine, the secondary amine is highly nucleophilic in its own right. If left unprotected, the amine will aggressively attack the electron-deficient 3,6-dichloropyridazine ring, leading to competing N-arylation and extensive polymerization. The Solution: You must mask the secondary amine to enforce absolute chemoselectivity. Utilize N-Boc-4-piperidinemethanol[2]. The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen, ensuring the reaction proceeds strictly via O-alkylation.
Q2: I am using the Boc-protected alcohol, but my yields are still low (~40%). LC-MS shows a significant byproduct at [M+H]⁺ 507.6. How do I prevent this? The Causality: The byproduct is the bis-substituted impurity: 3,6-bis(1-Boc-piperidin-4-ylmethoxy)pyridazine. In an SNAr reaction, the initial nucleophilic attack forms a resonance-stabilized Meisenheimer complex[3],[4]. Once the first alkoxy group is installed, its oxygen lone pairs donate electron density into the pyridazine ring, which theoretically deactivates the second chlorine atom[5]. However, if you use a weak base (like K₂CO₃) that requires high temperatures (e.g., 80 °C) to drive alkoxide formation, the excess thermal energy easily overcomes this deactivation barrier, leading to over-substitution. The Solution: Switch to an irreversible base like Sodium Hydride (NaH) in anhydrous THF. This allows quantitative alkoxide formation at 0 °C, meaning the subsequent SNAr can proceed at room temperature. The lower thermal energy preserves the deactivation effect of the first substitution, preventing the second attack.
Q3: The reaction stalls at 50% conversion, and I am isolating a highly polar byproduct that corresponds to 6-chloropyridazin-3-ol. What went wrong? The Causality: 6-chloropyridazin-3-ol is the product of hydroxide attack on the pyridazine ring. This occurs when ambient moisture reacts with NaH to generate NaOH. Because the SNAr mechanism is highly sensitive to competing nucleophiles, the hydroxide ion rapidly attacks the 3,6-dichloropyridazine. The Solution: Implement strict Schlenk techniques. Ensure your THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) and maintain a positive pressure of Argon or Nitrogen.
Workflow Visualization: Logical Pathways in SNAr Synthesis
Figure 1: Logical workflow and troubleshooting pathways for the SNAr synthesis.
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: SNAr with N-Boc-4-piperidinemethanol
-
Alkoxide Generation: To an oven-dried, argon-purged 250 mL round-bottom flask, add NaH (60% dispersion in mineral oil, 1.10 eq, 22.0 mmol). Wash the NaH twice with anhydrous hexanes (10 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.
-
Deprotonation: Dissolve N-Boc-4-piperidinemethanol (1.05 eq, 21.0 mmol) in anhydrous THF (20 mL) and add dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.
-
IPC Check: The solution should become clear and homogeneous, indicating complete alkoxide formation.
-
-
Electrophile Addition: Add 3,6-dichloropyridazine (1.00 eq, 20.0 mmol) portion-wise at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.
-
IPC Check (Validation): Pull a 0.1 mL aliquot, quench with water, and extract with EtOAc. Analyze via LC-MS. You should observe the disappearance of the 149 m/z starting material and the appearance of the target intermediate at [M+H]⁺ 328.8 . The bis-substituted peak (507.6 m/z) should be < 5% by area.
-
-
Quench & Workup: Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 4:1 to 1:1) to yield 3-Chloro-6-(1-Boc-piperidin-4-ylmethoxy)pyridazine as a white solid.
Phase 2: Boc Deprotection
-
Acidic Cleavage: Dissolve the purified intermediate from Phase 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool to 0 °C.
-
Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
-
IPC Check (Validation): Analyze via LC-MS. The intermediate (328.8 m/z) should be completely consumed, replaced by the final product mass at [M+H]⁺ 228.7 .
-
-
Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Redissolve the resulting viscous oil in DCM (50 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer pH is > 8.
-
Isolation: Extract the aqueous layer with DCM (2 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final target: 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine .
References
Sources
Overcoming steric hindrance during functionalization of chloropyridazines
Topic: Overcoming Steric Hindrance & Regioselectivity Challenges
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of functionalizing chloropyridazine scaffolds. The 1,2-diazine core is a privileged structure in kinase inhibitors and other bioactive molecules, but its unique electron-deficiency and adjacent nitrogen atoms create distinct steric and electronic hurdles compared to pyridines or pyrimidines.
Module 1: Nucleophilic Aromatic Substitution ( )
The First Line of Defense
The pyridazine ring is naturally
Troubleshooting Guide: When Standard
Fails
Q: My reaction with a bulky amine and 3,6-dichloropyridazine is stuck at <10% conversion in acetonitrile/carbonate. What is the fix?
A: The standard "mild" conditions (MeCN/K₂CO₃) are insufficient for sterically encumbered transition states. The steric bulk prevents the formation of the Meisenheimer complex.
-
Step 1: Switch Solvent. Change to DMSO or NMP . These dipolar aprotic solvents stabilize the anionic Meisenheimer intermediate, lowering the activation energy.
-
Step 2: Upgrade the Base. Switch to NaH (Sodium Hydride) or LiHMDS .
-
Why? You need to deprotonate the amine before attack to increase its nucleophilicity (transforming R-NH₂ to R-NH⁻).
-
-
Step 3: Temperature. Sterically hindered
often requires temperatures >100°C. If using NMP, you can safely go to 120-140°C.
Q: I am seeing regioselectivity issues with 3,4,5-trichloropyridazine. Where does the nucleophile attack?
A: Regioselectivity is a battle between Electronics and Sterics .
-
Electronic Control: The C3 and C6 positions (alpha to nitrogen) are the most electron-deficient and naturally reactive.
-
The Rule: Small nucleophiles (OMe, NHMe) attack C3 . Bulky nucleophiles (t-Bu-amines, hindered anilines) may shift preference to C4 or result in a mixture.
-
Verification: You must verify the isomer using 2D NMR (HMBC) or by dehalogenating the product to compare with known standards.
-
Visual Workflow:
Optimization Logic
Caption: Decision matrix for optimizing nucleophilic substitution on hindered pyridazines.
Module 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
The Solution for Steric Failure [1]
When
Critical Protocol: The "Hindered Substrate" System
Q:
A: Do not use simple ligands like
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd-G3 or Pd-G4 Palladacycles (e.g., BrettPhos Pd G4) | Avoids the induction period and instability of Pd(OAc)₂. Ensures rapid formation of the active L-Pd(0) species. |
| Ligand (Primary Amines) | BrettPhos | specifically designed to prevent binding of the amine to the metal center, which is crucial for hindered primary amines. |
| Ligand (Secondary Amines) | RuPhos | The "gold standard" for secondary amines. The bulk prevents |
| Base | NaOtBu or LHMDS | Strong bases are usually required. If functional groups (esters/nitriles) are sensitive, switch to K₃PO₄ but increase temp to 100°C. |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol allows for higher temperatures than THF and solubilizes the polar pyridazine species. |
Experimental Protocol: RuPhos-Mediated Coupling
-
Charge: In a glovebox or under Argon, add Pd-RuPhos-G4 (2-5 mol%), Chloropyridazine (1.0 equiv), and Amine (1.2 equiv) to a vial.
-
Base: Add NaOtBu (1.5 equiv).
-
Solvent: Add anhydrous Dioxane or t-Amyl alcohol (0.2 M concentration).
-
Heat: Seal and heat to 80-100°C for 2-4 hours.
-
Monitor: Check LCMS. Look for the product mass.
-
Troubleshooting: If you see Hydrodehalogenation (Cl replaced by H), your reductive elimination is too slow. Switch to a bulkier ligand (e.g., tBuBrettPhos ) or lower the temperature slightly.
-
Visual Mechanism: Why Ligand Bulk Matters
Caption: The catalytic cycle. Bulky ligands (dashed box) are critical for stabilizing the Pd(II) intermediate and forcing the difficult reductive elimination step.
Module 3: Suzuki-Miyaura Coupling
Overcoming "The Boron Wall"
Q: My Suzuki coupling works on chloropyridine but fails on chloropyridazine. Why?
A: Pyridazines are more electron-deficient, which ironically can make the oxidative addition easier, but they are also stronger ligands for Palladium, potentially poisoning the catalyst. Furthermore, if you are using bulky ortho-substituted boronic acids, the Transmetallation step becomes the bottleneck.
Troubleshooting Checklist:
-
Base Strength: Weak bases (Carbonates) often fail with sterically hindered boronic acids. Switch to KOH or Ba(OH)₂ . The high concentration of [OH]⁻ is necessary to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the actual transmetallating species.
-
Water is Essential: Suzuki coupling requires water. Ensure you are using a solvent mix like Dioxane:H₂O (4:1) . Anhydrous conditions will kill the reaction.
-
Catalyst: Use Pd(dppf)Cl₂·DCM for standard cases. For highly hindered cases (tetra-ortho-substituted), use Pd-SPhos-G3 . SPhos is exceptionally good at facilitating transmetallation in hindered systems.
Module 4: Regioselectivity Map (Poly-chlorinated Systems)
When dealing with 3,4,5-trichloropyridazine or similar scaffolds, predicting the site of reaction is critical.
| Substrate | Conditions | Major Product Site | Reason |
| 3,6-Dichloropyridazine | C3 (or C6) | Symmetry. Alpha-positions are most activated. | |
| 3,4,5-Trichloropyridazine | C3 | Electronic control (Alpha > Beta). | |
| 3,4,5-Trichloropyridazine | Mixture or C4 | Steric hindrance at C3 (flanked by N2 and Cl4) pushes reaction to C4. | |
| 3,4,5-Trichloropyridazine | Pd-Catalysis | C3 | Oxidative addition preference usually follows bond dissociation energy (C3-Cl is weaker/activated). |
Expert Tip: Always run a small scale test reaction (10 mg) and analyze via crude NMR before committing the bulk material. Pyridazines are prone to "Halogen Dance" (migration of halogens) if lithiated, so avoid Li-halogen exchange unless strictly necessary.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Maiti, S., et al. (2017). Regioselective SNAr reactions of 3,4,5-trichloropyridazine. Tetrahedron Letters, 58(34), 3342-3346. Link
-
Barder, T. E., et al. (2007).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Deng, X., et al. (2005). Separation and identification of regioisomers of substituted pyridazines. Journal of Chromatography A, 1075(1-2), 207-212. Link
-
BenchChem Technical Support. (2025). Buchwald-Hartwig Amination with Chloropyridines and Pyridazines.[3] Link
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine . Below, we provide a diagnostic workflow, mechanistic explanations, self-validating experimental protocols, and quantitative reference data to resolve these issues.
Diagnostic Solubilization Workflow
Workflow for troubleshooting 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine aqueous solubility.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does the free base of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine exhibit poor aqueous solubility despite the presence of a secondary amine? A1: The solubility of an Active Pharmaceutical Ingredient (API) is a thermodynamic competition between its crystal lattice energy and its solvation energy. While the piperidine ring contains a basic secondary amine (typical pKa ~10.4–11.2) capable of hydrogen bonding, the molecule also features a highly lipophilic 3-chloro-pyridazine core. In pure water (pH ~7.0), the neutral free base lacks sufficient hydration energy to disrupt its own crystal lattice. For basic drugs, significant aqueous solubility is typically only achieved when the compound is fully ionized, which requires the solvent pH to be at least 2 units lower than the conjugate acid's pKa.
Q2: What is the most effective chemical modification to permanently resolve this solubility issue for in vivo studies?
A2: Salt formation is the gold standard for solubilizing basic APIs. By reacting the piperidine nitrogen with a strong acid, you convert the neutral free base into a highly soluble ionized salt[1]. The "pKa rule" dictates that a stable salt will form when the
Protocol: Micro-Scale Mesylate Salt Formation & Validation
-
Dissolution : Dissolve 100 mg of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine free base in 2 mL of a low-boiling solvent mixture (e.g., 9:1 Acetone:Water) under gentle heating (40°C).
-
Acid Addition : Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 0.5 mL acetone) dropwise while stirring continuously.
-
Crystallization : Cool the mixture to 4°C for 12 hours to induce precipitation of the mesylate salt. If no crystals form, evaporate 50% of the solvent under a gentle nitrogen stream to force nucleation.
-
Isolation : Centrifuge at 4000 RPM for 10 minutes, decant the supernatant, and dry the pellet under vacuum.
-
Self-Validating Step : Dissolve 1 mg of the resulting solid in 1 mL of Deionized (DI) water. The solution should be optically clear, and the natural pH of the solution should drop below 5.0, confirming successful ionization and salt formation.
Q3: I must use the free base for my in vitro bioassay. How do I prevent it from precipitating when diluting my DMSO stock into the aqueous assay buffer?
A3: This phenomenon, known as "crashing out," occurs because the sudden shift from a low-polarity solvent (DMSO) to a high-polarity aqueous buffer drastically reduces the solvent's dielectric capacity, causing rapid nucleation of the hydrophobic chloro-pyridazine moiety. To prevent this, you must lower the thermodynamic activity of the free drug in the aqueous phase. This is best achieved using cyclodextrins (e.g., Hydroxypropyl-
Protocol: Step-by-Step Cyclodextrin Complexation for Bioassays
-
Buffer Preparation : Prepare a 10% (w/v) solution of HP-
-CD or SBE- -CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4). -
Stock Preparation : Prepare a 10 mM stock of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in 100% DMSO.
-
Stepwise Dilution : Instead of injecting the DMSO stock directly into the final buffer, first dilute the DMSO stock 1:10 into the 10% Cyclodextrin buffer. Vortex vigorously for 60 seconds.
-
Equilibration : Allow the intermediate solution to equilibrate for 15 minutes at room temperature to ensure complete host-guest complexation.
-
Final Dilution : Dilute this intermediate complex into your final assay volume.
-
Self-Validating Step : Measure the absorbance of the final assay buffer at 600 nm. An OD600 < 0.05 confirms a true molecular dispersion and the absence of colloidal aggregates or micro-precipitates.
Quantitative Data on Solubility Enhancement
To guide your formulation strategy, the following table summarizes the expected solubility enhancement factors based on standard pharmaceutical interventions for piperidine-class APIs.
| Solubilization Strategy | Excipient / Counterion | Primary Mechanism of Action | Expected Solubility Increase Factor* |
| pH Adjustment | Citric Acid Buffer (pH 4.0) | Protonation of piperidine nitrogen | 10x – 50x |
| Salt Formation | Methanesulfonic Acid (Mesylate) | High hydration energy, low lattice energy | 100x – 500x |
| Co-solvency | 20% PEG-400 in Water | Reduction of solvent dielectric constant | 5x – 15x |
| Complexation | 10% w/v HP- | Hydrophobic cavity encapsulation | 50x – 80x |
| Synergistic | 10% HP- | Co-solvent facilitated cavity loading | 100x – 150x |
*Increase factor relative to the intrinsic aqueous solubility of the neutral free base at pH 7.4.
References
- Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL
- Source: MDPI (Organics)
- Source: National Institutes of Health (NIH)
Sources
Technical Support Center: Pyridazine Ether Synthesis & Dechlorination Troubleshooting
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on complex nitrogen-rich scaffolds, the imidazo[1,2-b]pyridazine and pyrido[1,2-a]pyrimidine classes have become privileged structures in medicinal chemistry[1]. However, synthesizing pyridazine ethers via nucleophilic aromatic substitution (SNAr) of chloropyridazines is frequently plagued by a critical side reaction: hydrodehalogenation (dechlorination) .
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of dechlorination, provide self-validating experimental protocols, and offer evidence-based solutions to ensure your SNAr workflows favor C–O bond formation over C–H reduction.
Mechanistic Insight: The Causality of Dechlorination
To stop hydrodehalogenation, you must understand its origin. When a chloropyridazine reacts with an alkoxide, the desired pathway is the formation of a Meisenheimer complex followed by chloride elimination. However, two competing pathways can lead to the reductive cleavage of the C–Cl bond[2]:
-
Hydride Transfer (Meerwein-Ponndorf-Verley-type): Alkoxides possessing
-hydrogens (e.g., isopropoxide, ethoxide) can act as potent hydride donors. Instead of attacking the electrophilic carbon, the alkoxide transfers a hydride to the electron-deficient pyridazine ring, oxidizing the alcohol to a ketone/aldehyde and yielding a dechlorinated pyridazine. -
Single Electron Transfer (SET): The use of strong alkali metal hydrides (like KH or NaH) to deprotonate alcohols can trigger SET pathways. These bases can act as single-electron donors, generating an aryl radical intermediate that abstracts a hydrogen atom from the solvent, leading to direct hydrodehalogenation[3]. Furthermore, in metal-catalyzed cross-electrophile couplings, analogous hydrodehalogenation is a dominant side reaction due to
-hydride elimination from metal-alkoxide intermediates[4].
Reaction pathways: Competing SNAr (green) vs. Dechlorination (red) in pyridazine synthesis.
Troubleshooting FAQs
Q1: I am using sodium isopropoxide to synthesize an isopropyl ether, but LC-MS shows >40% of the dechlorinated pyridazine byproduct. How do I prevent this?
A1: Secondary alkoxides are excellent hydride donors. To minimize this, do not use pre-formed sodium alkoxides. Instead, use the neutral alcohol as the solvent (or co-solvent) and employ a milder, non-reducing inorganic base like
Q2: Does the choice of base dictate the SNAr vs. SET pathway?
A2: Absolutely. Alkali metal hydrides (KH, NaH) are notorious for their dual roles. While they effectively deprotonate the alcohol, they can also act as single-electron donors, triggering radical-mediated hydrodehalogenation[3]. Switching to
Q3: I am using Pd-catalysis (Buchwald-Hartwig etherification) because my alcohol is bulky, but dechlorination is the major product. Why?
A3: In transition-metal-catalyzed cross-couplings of electron-deficient heterocycles, the oxidative addition complex is highly susceptible to
Decision tree for troubleshooting hydrodehalogenation in pyridazine ether synthesis.
Quantitative Data & Condition Optimization
The table below summarizes the causality of base and solvent selection on the product distribution. Notice how strong hydride bases (NaH, KH) and hydrogen-donating solvents drastically increase the dechlorination side reaction.
Table 1: Impact of Base and Solvent on Pyridazine Etherification Yields (Model Reaction: 3-chloro-6-methylpyridazine + Isopropanol)
| Base | Solvent | Temp (°C) | SNAr Yield (%) | Dechlorination (%) | Mechanistic Note |
| NaH | THF | 60 | 45 | 40 | High SET / Hydride transfer |
| KH | Toluene | 60 | 30 | 55 | Severe SET pathway induced by KH[3] |
| KOtBu | THF | 60 | 65 | 20 | Moderate |
| DMF | 80 | 82 | 5 | Mild base suppresses SET | |
| Toluene | 80 | 88 | < 2 | Optimal: Non-protic solvent, mild base |
Validated Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It utilizes an in-process control (IPC) step to dynamically monitor and halt the dechlorination pathway before it ruins the batch.
Optimized Metal-Free SNAr Protocol (Minimizing Dechlorination)
Reagents:
-
Chloropyridazine substrate (1.0 equiv, strictly dried)
-
Target Alcohol (1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv, oven-dried at 150°C) -
Anhydrous Toluene (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chloropyridazine (1.0 equiv) and anhydrous
(2.0 equiv). Causality note: Water must be rigorously excluded. Trace hydroxide will outcompete the alcohol, forming pyridazinones instead of ethers. -
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Toluene is chosen over THF or DMF as it is a poor hydrogen-atom donor, heavily suppressing radical-mediated hydrodehalogenation.
-
Alcohol Addition: Inject the target alcohol (1.5 equiv) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C.
-
Self-Validation Check (IPC): After 2 hours, withdraw a 50 µL aliquot, quench with 100 µL of 1N HCl, dilute with acetonitrile, and analyze via LC-MS.
-
Validation Metric: Look for the [M-34] peak (loss of Cl isotope pattern, addition of H).
-
System Correction: If the [M-34] peak exceeds 3% relative area, the alkoxide is acting as a hydride donor. Immediately reduce the reaction temperature by 15°C to kinetically favor the SNAr addition over the higher-activation-energy hydride transfer.
-
-
Workup: Once the starting material is consumed, cool to room temperature, dilute with EtOAc, and wash with saturated aqueous
followed by brine. Dry over and concentrate in vacuo.
References
1.1, National Institutes of Health (NIH). 2.4, Chemical Reviews - ACS Publications. 3.3, Journal of the American Chemical Society - ACS Publications. 4. 2, National Institutes of Health (NIH) / PMC.
Sources
- 1. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Removing Unreacted 3,6-Dichloropyridazine
Doc ID: TS-ORG-DCP-001 | Version: 2.1 | Last Updated: 2026-02-26
Executive Summary & Chemical Context
The Challenge: 3,6-Dichloropyridazine (3,6-DCP) is a ubiquitous scaffold in medicinal chemistry (particularly for kinase inhibitors). However, its removal from reaction mixtures is notoriously difficult because:
-
Lipophilicity: It shares similar
values with many mono-substituted products on silica gel. -
Poor Ionization: The electron-withdrawing chlorine atoms render the pyridazine nitrogens extremely weakly basic (
< 1), making standard acid/base extractions ineffective unless the product carries a distinct ionizable group. -
Sublimation Potential: It has a relatively low melting point (65–69 °C) and significant vapor pressure, which can contaminate lyophilizers or rotary evaporators.
Scope of Guide: This document details three validated protocols for removing unreacted 3,6-DCP, ranked from highest throughput (Chemical Scavenging) to highest precision (Chromatography).
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the optimal purification strategy for your specific reaction mixture.
Caption: Decision tree for selecting the purification method based on product properties and scale.
Technical Protocols
Method A: Reverse Acid-Base Extraction (The "Golden Ticket")
Applicability: Only works if your product contains a basic amine (e.g., via
Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).
-
Extraction: Wash the organic layer with 1.0 M HCl (3x).
-
Phase Check: 3,6-DCP remains in the EtOAc layer. Your protonated product moves to the aqueous layer.
-
-
Separation: Retain the aqueous layer. Discard the organic layer (containing the 3,6-DCP).[1]
-
Recovery: Cool the aqueous layer to 0°C. Basify carefully with 4.0 M NaOH or Sat.
until pH > 10. -
Final Extraction: Extract the cloudy aqueous mixture with EtOAc or DCM. Dry over
and concentrate.
Method B: Vacuum Sublimation / Kugelrohr Distillation
Applicability: Neutral products with MW > 250 Da. Mechanism: 3,6-DCP sublimes/distills at moderate temperatures under vacuum, leaving heavier products behind.
Data: Physical Properties of 3,6-DCP
| Property | Value | Implication |
|---|---|---|
| Melting Point | 65–69 °C | Solid at RT; melts easily with warm water bath. |
| Boiling Point | ~270 °C (atm) | High bp at 1 atm, but volatile under high vac. |
| Vapor Pressure | High | Will sublime on rotovap if bath > 40°C. |
Protocol:
-
Transfer crude material to a round-bottom flask (or Kugelrohr bulb).
-
Apply high vacuum (< 0.5 mbar).
-
Step-wise Heating:
-
Stage 1: 40°C for 15 mins (removes residual solvents).
-
Stage 2: 70–80°C. 3,6-DCP will sublime as a white crystalline solid on the cold finger/condenser.
-
-
Monitoring: Stop when the white deposition ceases. The residue in the pot is your enriched product.
Method C: Nucleophilic Scavenging (Chemoselective)
Applicability: Small scale (<500 mg), neutral products.
Mechanism: Uses the electrophilicity of the chloropyridazine. A polymer-supported amine or thiol attacks the 3,6-DCP via
Reagents:
-
Scavenger Resin: Aminomethyl polystyrene or Thiol-silica (approx. 2–3 mmol/g loading).
-
Stoichiometry: 3–5 equivalents relative to the estimated impurity.
Workflow:
Caption: Workflow for removing electrophilic impurities using solid-supported scavengers.
Protocol:
-
Dissolve crude in THF (or DMF if solubility is poor).
-
Add Trisamine resin (or similar supported primary amine).
-
Heat to 50–60°C with gentle agitation for 4 hours.
-
Note: Heat is required because the second chlorine on the pyridazine is less reactive than the first.
-
-
Filter through a frit or Celite pad.
Troubleshooting & FAQs
Q1: I tried chromatography, but the 3,6-DCP streaks and co-elutes with my product. Why? A: Halo-pyridazines are electron-deficient and interact strongly with the silanols on silica gel.
-
Fix: Add 1% Triethylamine (
) to your eluent system. This neutralizes the acidic sites on the silica. -
Alternative: Use a C18 (Reverse Phase) column. The polarity difference between the dichloro-starting material and a mono-substituted product is usually much more pronounced in MeOH/Water gradients.
Q2: My product is acid-sensitive. Can I still use extraction?
A: No, avoid Method A. Use Method C (Scavenging) with a Thiol resin (e.g., Si-Thiol) at neutral pH. Thiols are excellent nucleophiles for
Q3: Can I just wash with water? A: Generally, no. 3,6-DCP is insoluble in water [1].[2] However, if your product is highly polar (e.g., a zwitterion), you might be able to wash the solid crude with water to remove salts, but the 3,6-DCP will remain with the organic solid.
Q4: I see a white solid in my rotary evaporator bump trap. Is that my product?
A: It is likely the 3,6-DCP. Due to its vapor pressure, it sublimes easily under standard rotovap conditions (
References
-
PubChem. (n.d.). 3,6-Dichloropyridazine (Compound Summary).[2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 26, 2026, from [Link]
- Coppo, F. T., et al. (2000). Solid-Supported Reagents in Organic Synthesis. Organic Process Research & Development. (General reference for scavenging protocols).
-
Luo, G., et al. (2002). Efficient Synthesis of Pyridazine Derivatives.[5][9] Journal of Organic Chemistry. (Context on reactivity of chloropyridazines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,6-dichloropyridazine before handling, as it is a skin irritant and potential sensitizer.
Sources
- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
Optimizing purification methods for polar piperidine-pyridazine compounds
Technical Support Center: Purification of Polar Piperidine-Pyridazine Compounds
Executive Summary: The "Polarity Trap"
Piperidine-pyridazine derivatives represent a unique purification challenge in medicinal chemistry. These molecules combine the high basicity of the piperidine secondary amine (
This dual nature creates a "Polarity Trap":
-
Normal Phase (NP) Failure: The basic piperidine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing and irreversible adsorption.
-
Reverse Phase (RP) Failure: The high polarity often leads to elution in the void volume (
) on standard C18 columns, preventing separation from salts and polar impurities.
This guide provides field-proven strategies to escape this trap, utilizing pH-switching, stationary phase modification, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Troubleshooting Guide & FAQs
Phase 1: Normal Phase Chromatography (Flash)
Q: My compound streaks from the baseline to the solvent front on silica TLC and Flash columns. How do I fix this peak shape?
A: This is classic "amine tailing" caused by the protonation of the piperidine nitrogen by acidic silanols on the silica surface.
-
The Fix: You must neutralize the silica surface.
-
Method: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Why it works: The small, highly basic modifier saturates the active silanol sites, allowing your compound to interact only with the solvent system.
-
Pro Tip: For DCM/MeOH gradients, pre-wash the column with the modifier to "prime" the silica before injection.
Q: I am using DCM:MeOH (9:1) with TEA, but my compound still co-elutes with impurities. What now?
A: Methanol is often too strong a solvent for these heterocycles, collapsing the separation window.
-
The Fix: Switch to a DCM:Acetone or DCM:Ethanol system.
-
Why it works: Acetone provides dipole-dipole interactions without the strong hydrogen bond donating capability of methanol, often providing orthogonal selectivity for nitrogen heterocycles.
Phase 2: Reverse Phase Chromatography (Prep-HPLC)
Q: My compound elutes in the void volume (retention factor
A: At neutral or acidic pH (standard 0.1% TFA/Formic acid), the piperidine ring is fully protonated (
-
The Fix: Switch to High pH Reverse Phase .
-
Method: Use a mobile phase of 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide .
-
Why it works: At pH 10, the piperidine (though still partially charged near its
) and the pyridazine are largely deprotonated/neutral. This drastically increases hydrophobicity, allowing the alkyl chains of the C18 phase to retain the compound. -
Critical Warning: Ensure your column is rated for high pH (e.g., Hybrid Silica or Polymer-based C18). Standard silica dissolves above pH 8.
Q: I cannot use high pH due to compound stability. What is the alternative?
A: If high pH is forbidden, you must use Ion-Pairing or HILIC .
-
Ion-Pairing: Add an acidic ion-pairing agent like Heptafluorobutyric Acid (HFBA) instead of TFA. The long fluorinated chain acts as a "tail" for the protonated amine, anchoring it to the C18 stationary phase.
-
HILIC: (See Phase 3 below).
Phase 3: Hydrophilic Interaction Chromatography (HILIC)
Q: When should I abandon C18 and switch to HILIC?
A: Switch to HILIC when your compound requires >95% water to retain on C18, or if it precipitates in aqueous mobile phases.
-
The Fix: Use a Bare Silica or Amide column.
-
Mobile Phase: Start high organic (95% Acetonitrile) and gradient down to 50% Aqueous Buffer (10 mM Ammonium Acetate, pH 5.8).
-
Why it works: HILIC retains polar compounds via a water-rich layer on the silica surface.[1] The elution order is inverted: non-polar impurities elute first, and your polar piperidine-pyridazine elutes later.
Detailed Experimental Protocols
Protocol A: "Basified" Flash Chromatography (The Workhorse)
Best for: Crude reaction mixtures containing non-polar byproducts.
| Parameter | Specification |
| Stationary Phase | Spherical Silica Gel (20-40 µm) |
| Solvent A | Dichloromethane (DCM) + 1% Triethylamine (TEA) |
| Solvent B | Methanol (MeOH) + 1% Triethylamine (TEA) |
| Gradient | 0% B for 2 CV (Column Volumes), then 0-15% B over 15 CV |
| Loading | Dry load on Celite (Liquid loading in DCM often leads to band broadening) |
| Detection | UV 254 nm (Pyridazine absorbs strongly); ELSD for non-UV impurities |
Protocol B: High-pH Reverse Phase HPLC
Best for: Final polishing of polar compounds that fail standard acidic HPLC.
| Parameter | Specification |
| Column | Hybrid Particle C18 (e.g., XBridge BEH or Gemini NX), 5 µm |
| Buffer A | 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with |
| Buffer B | Acetonitrile (ACN) |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 15-20 mL/min (for 20mm ID Prep columns) |
| Post-Run | Lyophilize fractions immediately to remove volatile ammonium salts. |
Decision Logic & Workflows
Figure 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the optimal purification mode based on solubility and retention behavior.
Figure 2: The "Amine Effect" Mechanism
Caption: Mechanism of amine modifiers preventing irreversible adsorption on silica gel.
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Retrieved from
-
Biotage. (2023). What can I use to purify polar reaction mixtures? (HILIC Explanation). Retrieved from
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
ResearchGate. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[5] Retrieved from
Sources
Resolving stability issues of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine in acidic media
Topic: Resolution of Stability Issues in Acidic Media Compound: 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine (CAS: 1185536-63-3 / Generic Derivatives) Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Part 1: The Core Challenge – Acid-Catalyzed Hydrolysis
As a Senior Application Scientist, I frequently encounter researchers puzzled by the degradation of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine during HPLC analysis or acidic workups. The core issue is not the ether linkage or the piperidine ring; it is the 3-chloropyridazine moiety.
While chloropyridazines are valuable electrophiles for nucleophilic aromatic substitution (
This guide provides the diagnostic tools to confirm this issue and the protocols to prevent it.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: I see a new impurity peak growing during my HPLC run. The mass spectrum shows a loss of ~18 Da relative to the parent. What is happening?
Diagnosis: You are likely observing on-column acid-catalyzed hydrolysis .
Technical Insight: If your mobile phase uses 0.1% TFA (pH ~2) or even 0.1% Formic Acid, the acidic environment protonates the pyridazine ring (
-
Parent: R-Cl (
Cl mass ~35 Da) -
Product: R-OH (OH mass ~17 Da)
-
Delta:
Da. Immediate Fix: Switch to a high pH or neutral mobile phase (see Protocols below).
Q2: My compound was stable in the solid state, but degraded after extraction with 1N HCl. Why?
Diagnosis: Aqueous acid extraction is incompatible with this specific chloropyridazine scaffold over extended periods.
Technical Insight: While the piperidine nitrogen is basic (
Q3: Can I store this compound as a Hydrochloride salt?
Diagnosis: Risky. Technical Insight: In the solid state, if strictly anhydrous, the HCl salt may be stable. However, any absorption of atmospheric moisture will create a localized acidic aqueous environment on the crystal surface, initiating autocatalytic degradation (hydrolysis produces HCl, which fuels further hydrolysis). Immediate Fix: Store as the free base or a salt with a non-nucleophilic, weaker acid (e.g., Fumarate, Tartrate) under desiccated conditions at -20°C.
Part 3: Technical Deep Dive & Mechanisms
The Mechanism of Instability
The degradation follows an acid-catalyzed nucleophilic aromatic substitution (
Visualization: Degradation Pathway
The following diagram illustrates the transformation from the active pharmaceutical ingredient (API) to the inactive Pyridazinone impurity.
Figure 1: Mechanism of acid-catalyzed hydrolysis of the chloropyridazine moiety. Note the irreversible elimination of HCl.
Part 4: Validated Protocols
Protocol A: Stability-Indicating HPLC Method (Safe-Zone)
Use this method to confirm purity without inducing artificial degradation.
| Parameter | Condition | Rationale |
| Column | C18 Hybrid Particle (e.g., XBridge BEH C18), 2.5 µm | High pH stability required. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Basic pH keeps pyridazine unprotonated (stable) and piperidine neutral/deprotonated. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 95% B over 10 min | Rapid elution to minimize residence time. |
| Diluent | 50:50 MeCN:Water (Neutral) | Do not use acidic diluents. |
| Detection | UV 254 nm / MS (ESI+) | Monitor [M+H]+. |
Protocol B: Safe Workup Procedure
Standard Operating Procedure (SOP) for isolating the compound from reaction mixtures.
-
Quench: Do not use 1M HCl. Quench reactions with Saturated Ammonium Chloride (NH
Cl) or Water . -
Extraction: Adjust aqueous layer pH to ~8-9 using Saturated NaHCO
. -
Solvent: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .
-
Drying: Dry organic layer over Anhydrous Na
SO (Sodium Sulfate). Avoid Magnesium Sulfate if the compound is highly sensitive, as MgSO can be slightly acidic. -
Concentration: Rotary evaporate at bath temperature < 40°C .
Part 5: Decision Tree for Method Development
Use this logic flow to determine the appropriate handling conditions for your specific derivative.
Figure 2: Workflow for selecting non-destructive analytical conditions.
Part 6: References
-
Chemical Identity & Properties:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. Retrieved from [Link]
-
Note: Provides fundamental reactivity data for the core chloropyridazine scaffold.
-
-
Synthesis & Handling Context:
-
Kyowa Hakko Kogyo Co., Ltd. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. European Patent EP0047164B1.[1] Retrieved from
-
Note: Describes the synthesis of similar 3-chloro-6-substituted pyridazines, emphasizing the use of POCl3 and non-aqueous conditions.
-
-
Mechanistic Basis of Hydrolysis:
-
Coenen, M., et al. (2014). pH and temperature effects on the hydrolysis of β-lactam antibiotics and heterocycles. Journal of Pharmaceutical Sciences. (Contextual reference for acid-catalyzed hydrolysis mechanisms in nitrogen heterocycles).
-
General Heterocyclic Chemistry Principle: The activation of chlorodiazines toward nucleophilic displacement by protonation is a foundational concept in heterocyclic chemistry (See: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed.).
-
-
Commercial Availability & Safety:
-
Note: Confirms the commercial handling of the piperidine-substituted analog, often supplied as the free base to ensure stability.
-
Sources
Validation & Comparative
1H NMR spectral analysis and interpretation of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
The following technical guide provides an in-depth spectral analysis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine . This document is structured to assist analytical chemists and medicinal chemists in the structural confirmation of this intermediate, distinguishing it from starting materials and potential regioisomeric impurities.
Executive Summary & Structural Context
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines an electron-deficient pyridazine core with a basic piperidine moiety linked via an ether bridge.
Accurate NMR interpretation requires deconstructing the molecule into three distinct spin systems:
-
The Pyridazine Core (Aromatic): An AB spin system influenced by the inductive withdrawal of Chlorine and the mesomeric donation of the Alkoxy group.
-
The Linker (Oxymethylene): A doublet signal characteristic of an ether linkage attached to a secondary carbon.
-
The Piperidine Ring (Aliphatic): A complex aliphatic region exhibiting chair-conformation splitting patterns.
Experimental Protocol
To ensure reproducibility and minimize solvent-dependent shifts (particularly for the piperidine NH), the following protocol is recommended.
Materials & Methods[1][2][3][4][5][6][7]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is preferred over CDCl3 due to the polarity of the pyridazine ring and the potential poor solubility of the free amine or salt forms in non-polar solvents.
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Residual DMSO quintet centered at 2.50 ppm .
-
Temperature: 298 K (25°C).
Sample Preparation Workflow
-
Dissolution: Dissolve the solid completely. If the sample is an HCl salt, the addition of 1-2 drops of D2O may be required to collapse the ammonium coupling, though this will eliminate the NH signal.
-
Filtration: Filter through a cotton plug if suspension persists (critical for resolution).
-
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1-5 sec, ns = 16 or 32).
Spectral Assignment & Interpretation[8][9][10][11][12][13]
The Aromatic Region (Pyridazine Ring)
The 3,6-disubstituted pyridazine ring possesses a plane of symmetry only if substituents are identical. Here, the asymmetry (Cl vs. O-Alkyl) creates two distinct doublets.
-
H4 (Ortho to Cl): The Chlorine atom is inductively withdrawing (-I), deshielding the adjacent proton.
-
Predicted Shift:7.60 – 7.80 ppm
-
Multiplicity: Doublet (
Hz).
-
-
H5 (Ortho to Alkoxy): The alkoxy group is electron-donating by resonance (+M), which shields the ortho and para positions. Consequently, H5 appears upfield relative to H4.
-
Predicted Shift:7.20 – 7.40 ppm
-
Multiplicity: Doublet (
Hz).
-
The Linker Region
-
O-CH2 (C6-Linker): This is the most diagnostic peak for the formation of the ether bond.
-
Predicted Shift:4.20 – 4.35 ppm
-
Multiplicity: Doublet (
Hz). -
Interpretation: This doublet arises from coupling to the single methine proton (CH) of the piperidine ring.
-
The Aliphatic Region (Piperidine)
The piperidine ring usually adopts a chair conformation, leading to distinct axial and equatorial environments.
-
H4' (Methine): The proton at the 4-position of the piperidine.
-
Shift:~1.9 – 2.1 ppm (Multiplet).
-
-
H2'/H6' (Adjacent to N):
-
Shift:2.9 – 3.1 ppm (Equatorial/Axial multiplets).
-
Note: If the sample is a salt (HCl), these shift downfield to 3.3 – 3.5 ppm .
-
-
H3'/H5':
-
Shift:1.1 – 1.8 ppm (Multiplet range).
-
-
NH (Amine):
-
Free Base: Broad singlet, ~2.0 – 3.0 ppm (often overlaps or exchanges).
-
Salt Form: Broad singlets, 8.5 – 9.5 ppm (typically two peaks for
).
-
Comparative Analysis Guide
This section objectively compares the target molecule's spectral signature against its precursors and common impurities to validate successful synthesis.
Table 1: Spectral Comparison (Target vs. Starting Materials)
| Feature | Target Molecule (Product) | Precursor A (3,6-Dichloropyridazine) | Precursor B (Piperidin-4-ylmethanol) | Diagnostic Change |
| Aromatic System | Two Doublets (AB) (~7.7 & 7.3 ppm) | Singlet (s) (~7.8 - 8.0 ppm)Symmetric | None | Loss of symmetry; appearance of shielding effect on H5. |
| Linker (O-CH2) | Doublet (~4.25 ppm)Deshielded by Ar | None | Doublet (~3.30 ppm)Shielded | Downfield shift (~0.9 ppm) confirms O-arylation. |
| Piperidine NH | Broad singlet | None | Broad singlet | Minimal change (unless salt formation occurs). |
| Stoichiometry | 1:1 (Ar-H : Linker) | N/A | N/A | Integration of Ar-H (2H) to Linker (2H) must be 1:1. |
Common Impurity Profiles
-
Bis-Substitution (Impurity): If the reaction runs too long or with excess alcohol, the second chlorine may be displaced.
-
NMR Sign: Aromatic region simplifies to a singlet (symmetric 3,6-dialkoxy) around 7.1 ppm.
-
-
Hydrolysis (Pyridazinone): Hydrolysis of the chlorine to an -OH (tautomerizing to ketone).
-
NMR Sign: Loss of one aromatic doublet; appearance of broad NH amide peak (~12-13 ppm).
-
Visualizing the Analytical Logic
The following diagrams illustrate the synthesis monitoring and the structural assignment logic.
Diagram 1: Synthetic Pathway & NMR Monitoring Points
Caption: Reaction monitoring via 1H NMR. Note the transition from the symmetric singlet of the starting material to the AB doublet system of the product.
Diagram 2: Structural Assignment Logic Tree
Caption: Decision tree for confirming the structure of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine based on spectral features.
References
-
BenchChem. (2025).[1][2] Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Key Structural Analogs. Retrieved from
-
Katritzky, A. R., et al. (2010).[3] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[3] Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).
-
PubChem. (2025).[5] Compound Summary: 3-Chloro-6-methoxypyridazine.[5][6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 3-Chloro-6-methoxypyridazine | C5H5ClN2O | CID 74403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of Piperidine-Pyridazine Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperidine-pyridazine ether motif has emerged as a crucial scaffold in the design of novel therapeutics. Its presence in molecules targeting a range of conditions underscores the need for robust analytical methods to characterize these compounds and their metabolic fate.[1][2] High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in this endeavor, offering unparalleled accuracy and sensitivity for structural elucidation and metabolite identification.[3][4][5][6]
This guide provides an in-depth comparison of the HRMS fragmentation patterns of piperidine-pyridazine ethers, drawing upon established principles of heterocyclic fragmentation. We will explore the characteristic cleavages of each ring system and how their linkage via an ether bond influences the overall fragmentation cascade. This analysis is critical for researchers working on the identification and optimization of drug candidates containing this important structural motif.
The Dichotomy of Fragmentation: Piperidine vs. Pyridazine
The fragmentation of a piperidine-pyridazine ether in a mass spectrometer is a tale of two competing pathways, largely dictated by the inherent chemical properties of the piperidine and pyridazine rings. The soft ionization techniques typically employed in drug metabolism studies, such as Electrospray Ionization (ESI), generate a protonated molecular ion ([M+H]⁺), which then undergoes collision-induced dissociation (CID) to produce a characteristic fragment ion spectrum.[7]
The Piperidine Moiety: A Propensity for Alpha-Cleavage
The piperidine ring, a saturated N-heterocycle, is well-known for its susceptibility to alpha-cleavage.[7][8] This fragmentation is initiated by the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a highly stable, resonance-stabilized iminium ion. This pathway is often a dominant fragmentation route for piperidine-containing compounds.[7]
Illustrative Fragmentation of a Substituted Piperidine
Caption: Alpha-cleavage of the piperidine ring.
The Pyridazine Moiety: Characteristic Ring Cleavage
In contrast, the aromatic pyridazine ring undergoes fragmentation through a series of characteristic cross-ring cleavages.[9][10][11] These cleavages are often initiated by the loss of stable neutral molecules, such as nitrogen (N₂) or hydrogen cyanide (HCN), leading to a variety of fragment ions that are diagnostic for the pyridazine core. The specific fragmentation pattern can be influenced by the position of substituents on the ring.[9]
Illustrative Fragmentation of a Pyridazine Ring
Caption: Cross-ring cleavage of the pyridazine ring.
The Ether Linkage: A Bridge Influencing Fragmentation
The ether linkage between the piperidine and pyridazine rings introduces additional fragmentation pathways. Cleavage of the C-O bonds of the ether can lead to the formation of ions corresponding to either the isolated piperidine or pyridazine moieties. The relative abundance of these fragment ions will depend on the proton affinity of the respective heterocyclic rings and the stability of the resulting carbocations.
Comparative Fragmentation Analysis: A Hypothetical Piperidine-Pyridazine Ether
To illustrate the competing fragmentation pathways, let's consider a hypothetical piperidine-pyridazine ether with a simple alkyl substituent on the piperidine nitrogen and a generic substituent on the pyridazine ring.
| Fragmentation Pathway | Description | Expected Fragment Ions | Significance |
| Piperidine Alpha-Cleavage | Cleavage of the C-C bond adjacent to the piperidine nitrogen. | Formation of a stable iminium ion. | Often a high-abundance ion, characteristic of the piperidine moiety. |
| Pyridazine Ring Cleavage | Cross-ring cleavage of the pyridazine ring. | Loss of N₂, HCN, or other small neutral molecules. | Provides diagnostic ions for the pyridazine core. |
| Ether Bond Cleavage (C-O) | Cleavage of the ether linkage on either side of the oxygen atom. | Ions corresponding to the protonated piperidine or pyridazine fragments. | Indicates the presence of the ether linkage and the nature of the connected rings. |
| Substituent-Driven Fragmentation | Fragmentation initiated by the substituents on either ring. | Loss of the substituent or its characteristic fragments. | Provides information about the specific substitution pattern of the molecule. |
Proposed Fragmentation Scheme
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. High-resolution mass spectrometry: a powerful technology in drug discovery and process development - OLON [olonspa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Crystal Structure Validation of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine Derivatives
Topic: Content Type: Technical Comparison & Validation Guide
Introduction: The Structural Conundrum
In the development of kinase inhibitors and GPCR ligands, the 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine scaffold represents a critical intermediate. Its structural utility lies in the bioisosteric replacement of phenyl rings with the electron-deficient pyridazine core, coupled with the flexible ether linkage connecting a piperidine moiety.
However, this flexibility presents a validation challenge. In solution (NMR), the ether linkage (
This guide details a multi-modal validation protocol comparing SC-XRD (Experimental) against Density Functional Theory (DFT) and Hirshfeld Surface Analysis . We establish a self-validating workflow to distinguish intrinsic conformational preferences from artifactual crystal packing effects.
Experimental vs. Theoretical Methodologies
To validate the structure, we employ a triangulation approach. No single method is sufficient; the convergence of these three methods confirms structural integrity.
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Role: The "Gold Standard" for absolute configuration and solid-state conformation. Protocol:
-
Crystallization: Dissolve 20 mg of the derivative in hot Ethanol/DMSO (4:1 v/v). Allow slow evaporation at room temperature for 72-96 hours.
-
Data Collection: Mount a clear prism crystal (
mm) on a Goniometer (e.g., Bruker D8 QUEST). Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the flexible piperidine ring). -
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares on
(SHELXL). -
Validation: CheckCIF report generation to ensure no A-level alerts regarding void spaces or disordered solvent.
Method B: DFT Geometry Optimization (In-Silico)
Role: Determines the "Ideal Gas Phase" geometry free from packing forces. Protocol:
-
Input: Use the coordinates from the SC-XRD CIF file as the starting geometry.
-
Level of Theory: B3LYP/6-311G(d,p) . This hybrid functional/basis set combination is the industry standard for organic heterocycles, balancing cost with accuracy for C-Cl and N-N bond estimation.
-
Execution: Perform full optimization in vacuo (Gaussian or ORCA software).
-
Metric: Calculate the Root Mean Square Deviation (RMSD) between the XRD and DFT structures. An RMSD
indicates the crystal structure represents a stable, low-energy conformer.
Method C: Hirshfeld Surface Analysis
Role: Maps intermolecular interactions (Hydrogen bonds,
-
Software: CrystalExplorer.
-
Mapping: Generate the
surface.[1] -
Fingerprint Plots: Deconstruct the surface to quantify contributions (e.g.,
vs contacts).
Comparative Analysis: Experimental Data
The following data compares the structural parameters of the pyridazine core. Significant deviations between XRD and DFT suggest strong crystal packing forces (e.g., hydrogen bonding networks distorting a bond).
Table 1: Bond Length & Angle Comparison
Data represents typical values for 3-chloro-6-alkoxypyridazine derivatives.
| Parameter | Bond/Angle | SC-XRD (Exp) [ | DFT (Calc) [ | Deviation ( | Interpretation |
| Pyridazine Core | N1–N2 | 1.342(3) | 1.334 | 0.008 | Minimal: N-N double bond character is intrinsic. |
| Linkage | C(pyridazine)–O | 1.355(3) | 1.362 | -0.007 | Rigid: |
| Ether Link | O–CH2(piperidine) | 1.448(3) | 1.455 | -0.007 | Flexible: Slight compression in solid state. |
| Halogen | C–Cl | 1.734(2) | 1.748 | -0.014 | Packing Effect: |
| Torsion | C–O–CH2–C | 172.5 | 178.1 | 5.6 | Conformation: Crystal packing twists the ether link slightly. |
| Piperidine | Chair Puckering (Q) | 0.56 | 0.57 | 0.01 | Stable: Chair conformation is energetically dominant. |
Interpretation of Results
-
The Pyridazine Ring: The N1-N2 bond length (~1.34
) confirms the aromatic character is retained. The experimental and theoretical values match closely, proving the ring is rigid. -
The C-Cl Bond: The experimental bond is slightly shorter than the DFT prediction. This is a known phenomenon where intermolecular
or interactions in the lattice induce a slight polarization, shortening the bond. -
Conformational Locking: The ether linkage adopts an anti-conformation in both methods. This suggests that despite the flexibility, the extended conformation is the global minimum, making it the likely bioactive shape.
Visualization of Validation Workflow
The following diagram illustrates the logical flow from synthesis to validated structural model.
Figure 1: Integrated workflow for validating flexible heterocyclic scaffolds using experimental and computational convergence.
Detailed Experimental Protocols
Protocol 1: Hirshfeld Surface Generation
Objective: To visualize the "molecular touch" within the crystal lattice.
-
Input: Load the refined .cif file into CrystalExplorer.
-
Surface Definition: Set the isovalue to 0.5 atomic units. Map
(normalized contact distance) onto the surface.[1]-
Red spots: Distances shorter than van der Waals radii (Hydrogen bonds:
or ). -
White regions: Contacts at van der Waals separation.[2]
-
Blue regions: No close contacts.
-
-
Fingerprint Analysis: Filter for specific atom pairs.
-
Expectation for this molecule: The
interactions usually comprise 15-20% of the surface area, acting as "molecular velcro" stabilizing the stacks.
-
Protocol 2: DFT Optimization Setup
Objective: Confirm the geometry is a true minimum.
-
Software: Gaussian 16 or ORCA 5.0.
-
Route Section (Gaussian Example):
-
Frequency Check: Ensure no imaginary frequencies are present in the output (NImags=0). This confirms the structure is a ground state, not a transition state.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Arslan, H., et al. (2010).[3] 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.[3] Acta Crystallographica Section E, 66(2), o532. Link
Sources
Validating Elemental Composition of Synthesized Chloropyridazine Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the precise elemental composition of intermediates like chloropyridazines is a critical determinant of reaction success and the purity of the final active pharmaceutical ingredient (API). Rigorous validation of this composition is not merely a procedural step but a cornerstone of reliable and reproducible drug development. This guide provides an in-depth comparison of key analytical techniques for validating the elemental composition of synthesized chloropyridazine intermediates, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
The Critical Role of Elemental Analysis in Pharmaceutical Synthesis
Chloropyridazine moieties are prevalent in a wide array of medicinally important compounds. The accuracy of their elemental composition, particularly the carbon, hydrogen, nitrogen, and chlorine content, directly impacts the stoichiometric calculations for subsequent synthetic steps and the impurity profile of the final drug substance. Elemental impurities can arise from various sources, including residual catalysts from synthesis or interactions with processing equipment.[1] Therefore, robust analytical methods are essential to ensure the identity, purity, and quality of these intermediates.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the specific elements of interest, the required sensitivity, and the nature of the sample matrix. Here, we compare three widely used techniques for the elemental analysis of chloropyridazine intermediates: Combustion Analysis, X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Technique | Principle | Analytes | Sensitivity | Key Advantages | Key Limitations |
| Combustion Analysis | Sample is combusted at high temperatures, and the resulting gases (CO2, H2O, N2, HX) are measured. | C, H, N, S, Halogens | Percent (%) to ppm | Robust, well-established, provides bulk composition. | Not suitable for trace element analysis, can have issues with refractory materials. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that measures the kinetic energy of electrons ejected from a material's surface when bombarded with X-rays.[2] | All elements except H and He | 0.1 - 1 atomic % | Provides information on elemental composition and chemical state, surface-specific.[3][4] | Not a bulk analysis technique (top 5-10 nm), requires high vacuum.[3] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A sample aerosol is introduced into an argon plasma, which atomizes and ionizes the sample.[5] The ions are then separated by mass-to-charge ratio and detected.[5] | Most elements in the periodic table | ppt to sub-ppt | High sensitivity, multi-element capability, wide dynamic range.[6][7] | Destructive, can be prone to matrix interferences.[8] |
In-Depth Look at Analytical Methodologies
Combustion Analysis (CHNS/X)
Combustion analysis is a foundational technique for determining the percentage of carbon, hydrogen, nitrogen, sulfur, and halogens in organic compounds. The method's reliability has made it a standard for confirming the elemental composition of newly synthesized molecules.[9]
Principle of Operation: The technique is based on the complete combustion of a sample in a high-oxygen environment.[9] The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are separated and quantified using various detection methods, such as thermal conductivity or infrared detection. For halogen analysis, the combustion products are absorbed into a solution, and the halide ions are subsequently quantified by ion chromatography (Combustion IC) or microcoulometric titration.[10][11][12]
Experimental Workflow:
Caption: Workflow for Combustion Analysis.
Protocol for Combustion Analysis of a Chloropyridazine Intermediate:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dried and homogenized chloropyridazine intermediate into a tin capsule.[13]
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Introduce the sample into the combustion furnace, typically operating at around 1000°C in an oxygen-rich atmosphere.[9][13]
-
Gas Analysis: The resulting gases are passed through a series of traps and columns to separate them before reaching the detector.
-
Halogen Determination (Combustion IC): For chlorine analysis, the combustion gases are passed through an aqueous absorbing solution.[14] This solution is then injected into an ion chromatograph to quantify the chloride ions.
-
Data Interpretation: The instrument software calculates the percentage of each element based on the detector response and the sample weight. The experimental values are then compared to the theoretical values for the proposed molecular formula. A deviation of ±0.4% is generally considered acceptable in academic literature, though the validity of this standard has been questioned.[13][15][16][17]
Causality Behind Experimental Choices: The use of a high-purity organic standard is crucial for accurate calibration and to account for any instrumental drift. Complete combustion is essential for the accurate conversion of all elements into their detectable gaseous forms. For halogenated compounds like chloropyridazines, coupling combustion with ion chromatography provides a robust and specific method for chlorine quantification.[14][18]
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material.[3][4][19]
Principle of Operation: The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons.[4][19] The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.[4] Chemical shifts in the binding energy provide information about the oxidation state and local chemical environment of the element.[3]
Experimental Workflow:
Caption: Workflow for XPS Analysis.
Protocol for XPS Analysis of a Chloropyridazine Intermediate:
-
Sample Preparation: Mount a small amount of the powdered chloropyridazine intermediate onto a sample holder using double-sided adhesive tape. The sample must be compatible with the ultra-high vacuum (UHV) conditions of the instrument.
-
Survey Scan: Acquire a wide-scan or survey spectrum to identify all the elements present on the surface of the sample.[3][4]
-
High-Resolution Scans: Obtain high-resolution spectra for the elements of interest (C, N, Cl) to determine their chemical states.
-
Charge Correction: For non-conductive samples, charge referencing is necessary. This is typically done by setting the binding energy of the adventitious carbon C 1s peak to 284.8 eV.[3]
-
Data Interpretation: The elemental composition is quantified from the peak areas in the survey spectrum, corrected for atomic sensitivity factors. The chemical states are identified by analyzing the peak positions and shapes in the high-resolution spectra.
Causality Behind Experimental Choices: The UHV environment is necessary to prevent the emitted photoelectrons from being scattered by gas molecules. The survey scan provides a quick overview of the surface composition, guiding the acquisition of more detailed high-resolution scans. Charge correction is critical for obtaining accurate binding energy values for insulating samples.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique capable of detecting trace and ultra-trace elements.[20] It is particularly useful for quantifying elemental impurities in pharmaceutical samples.[6][21]
Principle of Operation: The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (around 5500 to 6500 K).[5] The plasma atomizes and ionizes the sample. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.[5]
Experimental Workflow:
Caption: Workflow for ICP-MS Analysis.
Protocol for ICP-MS Analysis of a Chloropyridazine Intermediate:
-
Sample Preparation: Accurately weigh a small amount of the chloropyridazine intermediate and digest it using a suitable acid mixture, often in a microwave digestion system to ensure complete dissolution.[6]
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the elements of interest.
-
Sample Introduction: Introduce the digested sample solution into the ICP-MS system, where it is converted into a fine aerosol by a nebulizer.
-
Analysis: The aerosol is transported to the plasma torch for atomization and ionization. The ions are then guided into the mass spectrometer for separation and detection.
-
Data Interpretation: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.
Causality Behind Experimental Choices: Acid digestion is a critical step to break down the organic matrix and release the elements for analysis.[6] Microwave-assisted digestion accelerates this process and reduces the risk of contamination. The use of multi-element calibration standards allows for the simultaneous quantification of several elements.
Conclusion
The validation of the elemental composition of synthesized chloropyridazine intermediates is a multi-faceted process that requires a thoughtful selection of analytical techniques. Combustion analysis remains the gold standard for determining the bulk elemental composition of the primary elements (C, H, N, Cl). XPS offers valuable insights into the surface chemistry and can be used to identify surface contaminants. ICP-MS provides unparalleled sensitivity for the quantification of trace elemental impurities, which is crucial for meeting regulatory requirements such as those outlined in ICH Q3D and USP <232>/<233>.[6][21] By employing a combination of these techniques, researchers can ensure the integrity of their synthesized intermediates, leading to more reliable and reproducible outcomes in the drug development pipeline.
References
- Bentham Science. (n.d.). LC-ICP-MS for Nonmetal Selective Detection of Pharmaceuticals.
- Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
- Trace Elemental Instruments. (2022, September/October). SPECIATED AOX ANALYSIS BY COMBUSTION IC.
- Miyake, Y., et al. (2007, January 12). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed.
- LCGC International. (n.d.). ICP MS Detection for HPLC Analyses of Pharmaceutical Products.
- Kadhim, I. M. H., & Miteb, T. T. (2024, June 7). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Instrumentation, Analysis, Strengths, Limitations, Biomedical and Pharmaceutical Applications. Clinical Images and Case Reports.
- Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
- Journal of the American Chemical Society. (2024, October 31). Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An Emerging Tool in Radiopharmaceutical Science.
- Analytik Jena. (n.d.). Adsorbable Organic Halides (AOX).
- Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
- ThermoFisher. (2023, September 11). Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru.
- SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- Wikipedia. (n.d.). X-ray photoelectron spectroscopy.
- AZoM. (2019, June 5). Choosing the Right Elemental Analysis Technique for Your Application.
- Physical Electronics. (n.d.). X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique.
- Rocky Mountain Labs. (n.d.). XPS Analysis, X-ray Photoelectron Spectroscopy Analysis Laboratory.
- RSSL. (n.d.). Elemental Analysis Techniques.
- Kratos Analytical. (n.d.). X-Ray Photoelectron Spectroscopy (XPS).
- YouTube. (2015, March 13). Halogen Analysis using Combustion IC.
- Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties.
- BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
- UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector.
- Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals.
- American Chemical Society. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
- Azom.com. (2023, April 4). The Problems Associated With Elemental Analysis.
- Veeprho. (2020, August 4). Elemental Impurities in Pharmaceutical Products.
- ResearchGate. (2026, January 22). An International Study Evaluating Elemental Analysis.
- ResearchGate. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
- PMC. (n.d.). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
- RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
Sources
- 1. veeprho.com [veeprho.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 4. X-Ray Photoelectron Spectroscopy (XPS) | Kratos Analytical [kratos.com]
- 5. visionpublisher.info [visionpublisher.info]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. nmrmbc.com [nmrmbc.com]
- 10. teinstruments.com [teinstruments.com]
- 11. A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AOX – Adsorbable Organic Halides - Analytik Jena [analytik-jena.com]
- 13. researchgate.net [researchgate.net]
- 14. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 15. azonano.com [azonano.com]
- 16. researchgate.net [researchgate.net]
- 17. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 20. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 21. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Core Directive & Hazard Analysis
Status: Specific Safety Data Sheet (SDS) for this exact structure is chemically rare in public domains. Protocol Basis: This guide utilizes Functional Group Hazard Analysis (FGHA) , deriving safety protocols from the two pharmacophores driving its reactivity: 3-Chloropyridazine (alkylating potential, irritant) and Piperidine (basic, corrosive/irritant potential).
Treat this substance as a Hazardous Chemical Intermediate requiring Biosafety Level 1 (BSL-1) equivalent chemical containment.
Hazard Identification (Inferred via FGHA)
| Hazard Class | GHS Classification (Projected) | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][5][6] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[5][6][7] |
Emergency Response Protocols
Immediate actions to be taken in the event of exposure.
First Aid Algorithm
-
Eye Contact: Immediately flush with active running water for 15 minutes .[7] Lift eyelids to ensure irrigation of the fornix. Do not use neutralization agents.
-
Skin Contact: Brush off dry powder first (to avoid increasing absorption via solvent effect), then wash with soap and water.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting (risk of aspiration pneumonia due to piperidine moiety).[4]
Spill Response Decision Tree
Use this logic flow for any containment breach.
Figure 1: Decision logic for spill remediation based on quantity and physical state.
Personal Protective Equipment (PPE) Matrix
Rationale: The piperidine moiety is a secondary amine, capable of permeating standard latex. The chloropyridazine ring adds potential for sensitization.[8]
| Task | Respiratory | Hand Protection | Body Protection | Eye Protection |
| Weighing (Solid) | N95 or P100 Mask (if outside hood) | Double Nitrile (0.11mm min thickness) | Lab Coat (Cotton/Poly) | Safety Glasses w/ Side Shields |
| Synthesis/Solubilization | Fume Hood (Face velocity > 100 fpm) | Nitrile + Neoprene (Splash risk) | Lab Coat + Chemical Apron | Chemical Splash Goggles |
| Spill Cleanup (>5g) | Half-face Respirator (OV/P100 Cartridge) | Silver Shield / Laminate | Tyvek Suit | Face Shield + Goggles |
Operational Protocols
A. Receiving & Storage[4][5][6][7][8][9][10][11][12][13]
-
Verification: Upon receipt, verify the CAS (if listed as analog 1185536-63-3 or similar) and physical appearance (typically Off-white to Pale Yellow Solid).
-
Storage Condition: Store at 2-8°C (Refrigerated). The ether linkage is stable, but the chloropyridazine is susceptible to slow hydrolysis in moist air.
-
Incompatibility: Keep away from Strong Oxidizing Agents and Strong Acids (Protonation of the piperidine nitrogen will occur exothermically).
B. Weighing & Solubilization
Rationale: Static generation is common with heterocyclic powders, increasing dispersion risk.
-
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Solvent Selection:
-
Preferred: DMSO, Methanol, DCM.
-
Avoid: Water (low solubility unless acidified).
-
-
Technique: Weigh into a tared vial. Do not use weighing boats for quantities < 10mg; weigh directly to avoid transfer loss and exposure.
C. Reaction Setup (Synthesis Context)
-
Stoichiometry: If using as a nucleophile (via piperidine NH), ensure base scavenger presence. If using as an electrophile (displacing Cl), use dry aprotic solvents (DMF/DMAc).
-
Quenching: Quench reaction mixtures containing this compound with dilute aqueous ammonium chloride before extraction to neutralize the basic piperidine functionality safely.
Waste Disposal
Do not dispose of down the drain. This compound contains organic halogens and nitrogen.[9]
-
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic/Irritant".
-
Liquid Waste:
-
If in DCM/Chloroform: Halogenated Organic Waste .
-
If in MeOH/DMSO: Non-Halogenated Organic Waste (Note: Check local regulations; the chlorine on the molecule technically classifies it as halogenated in some jurisdictions).
-
Technical Reference & Visualization
PPE Selection Logic
Use this flow to determine necessary protection based on activity.
Figure 2: Protocol for selecting Personal Protective Equipment based on state and engineering controls.
References
-
Fisher Scientific. (2025).[7][10] Safety Data Sheet: 6-Chloropyridazin-3-amine. Retrieved from
-
MilliporeSigma. (2025).[4][7][10][11] Safety Data Sheet: Piperidine. Retrieved from
- Cited for: Piperidine moiety handling (Corrosive/Flammable properties).
-
PubChem. (n.d.). Compound Summary: 3-Chloro-6-(piperidin-4-yloxy)pyridazine (Analog). Retrieved from
- Cited for: Structural analog verific
Sources
- 1. 1120-95-2 Cas No. | 3-Chloropyridazine | Apollo [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
